Anandamide-d8
Beschreibung
Eigenschaften
Molekularformel |
C22H37NO2 |
|---|---|
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
InChI-Schlüssel |
LGEQQWMQCRIYKG-FBFLGLDDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Anandamide-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Anandamide-d8 (AEA-d8). Anandamide (B1667382), an endogenous cannabinoid neurotransmitter, is a critical signaling molecule in the endocannabinoid system, playing a significant role in regulating various physiological processes.[1] The deuterated analog, this compound, serves as an invaluable internal standard for the accurate quantification of endogenous anandamide levels in biological samples by mass spectrometry.[1][2] This guide details the chemical synthesis, purification, and characterization of this compound, along with an exploration of the key signaling and metabolic pathways of anandamide.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of ethanolamine (B43304) with deuterated arachidonic acid or its more reactive derivative, arachidonoyl chloride-d8. The deuterated arachidonic acid precursor is synthesized from 4,7,10,13-nonadecatetrayn-1-ol.[3]
Synthesis of Arachidonic Acid-d8
A common method for preparing deuterated arachidonic acid involves the direct deuteration of 5,8,11,14-eicosatetraynoic acid.[3]
Experimental Protocol: Synthesis of Arachidonic Acid-d8
-
Starting Material: 5,8,11,14-eicosatetraynoic acid.
-
Deuteration: The starting material is subjected to deuteration using a suitable deuterium (B1214612) source and catalyst. A common method involves catalytic deuteration using deuterium gas (D2) and a catalyst such as Lindlar's catalyst or palladium on carbon (Pd/C).
-
Reaction Conditions: The reaction is typically carried out in an inert solvent under a deuterium atmosphere. The temperature and pressure are controlled to ensure selective reduction of the triple bonds to cis-double bonds.
-
Purification: The resulting arachidonic acid-d8 is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to remove the catalyst and any byproducts.
-
Characterization: The isotopic purity and structural integrity of the synthesized arachidonic acid-d8 are confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of this compound via N-Acylation
The most direct method for synthesizing this compound is the coupling of arachidonic acid-d8 with ethanolamine. To enhance the reaction's efficiency, arachidonic acid-d8 is often converted to the more reactive arachidonoyl chloride-d8.
Experimental Protocol: Synthesis of this compound
-
Activation of Arachidonic Acid-d8 (Optional but Recommended): Arachidonic acid-d8 is converted to arachidonoyl chloride-d8 by reacting it with a chlorinating agent such as oxalyl chloride or thionyl chloride in an anhydrous, aprotic solvent like dichloromethane (B109758) or hexane (B92381). The reaction is typically performed at room temperature.
-
N-Acylation Reaction: In a separate reaction vessel, ethanolamine is dissolved in a suitable solvent, often with a base such as triethylamine (B128534) to act as a proton scavenger. The solution of arachidonoyl chloride-d8 is then added dropwise to the ethanolamine solution, usually at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.
-
Reaction Quenching and Workup: After the reaction is complete, it is quenched by the addition of water or a dilute aqueous acid. The crude this compound is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient of solvents, such as a mixture of hexane and ethyl acetate (B1210297) or chloroform (B151607) and methanol, is used to elute the pure this compound.[2]
-
Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Isotopic Purity of Arachidonic Acid-d8
| Parameter | Value | Reference |
| Starting Material | 5,8,11,14-eicosatetraynoic acid | [3] |
| Deuteration Method | Direct deuteration | [3] |
| Isotopic Purity | 86% | [3] |
Table 2: Characterization Data for this compound
| Analysis | Data | Reference |
| Molecular Formula | C₂₂H₂₉D₈NO₂ | [1] |
| Molecular Weight | 355.6 g/mol | [1] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [1] |
| ¹H NMR | Data not fully available in a consolidated source | |
| ¹³C NMR | Data not fully available in a consolidated source | |
| Mass Spectrometry (m/z) | 356.24 ([M+H]⁺) | [4] |
Signaling and Metabolic Pathways of Anandamide
Anandamide exerts its biological effects primarily through the activation of cannabinoid receptors, CB1 and CB2.[5] Its signaling is terminated by cellular uptake and enzymatic degradation.
Anandamide Signaling Pathway
Anandamide acts as a retrograde messenger, being synthesized and released from postsynaptic neurons to act on presynaptic CB1 receptors.[3] This activation leads to the inhibition of neurotransmitter release.
Anandamide Signaling Pathway
References
Commercial Sources and Availability of Anandamide-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a variety of physiological processes, including pain sensation, appetite, mood, and memory. Its deuterated analog, Anandamide-d8 (AEA-d8), is an indispensable tool in biomedical research, primarily utilized as an internal standard for the accurate quantification of endogenous anandamide levels by mass spectrometry. This technical guide provides an in-depth overview of the commercial sources, availability, and key technical data of this compound. It also outlines detailed experimental protocols for its use and visualizes the intricate signaling pathways of anandamide.
Commercial Availability and Supplier Specifications
This compound is readily available from several reputable chemical and biochemical suppliers. Researchers should carefully consider the product specifications from each vendor to ensure the material is suitable for their intended application. Key parameters to evaluate include purity, formulation, available quantities, and storage requirements. Below is a summary of leading suppliers and their typical product offerings.
| Supplier | Catalog Number (Example) | Purity | Formulation | Standard Quantities | Storage Temperature | Stability |
| Cayman Chemical | 390050 | ≥98% | 1 mg/mL in methyl acetate (B1210297) | 100 µg, 500 µg, 1 mg | -20°C | ≥ 2 years |
| MedChemExpress | HY-10863S | 99.9% | 500 µg (2.81 mM * 500 µL in Methyl acetate) | 500 µg | -20°C | Information not readily available |
| Tocris Bioscience | Not explicitly listed, but deuterated analogs are mentioned. | Typically ≥98% (for non-deuterated) | Varies | Varies | -20°C | Information not readily available |
Note: Product specifications are subject to change. Researchers should always refer to the manufacturer's certificate of analysis for the most up-to-date information.
Experimental Protocols: Quantification of Anandamide using this compound by LC-MS/MS
The use of a deuterated internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification of endogenous anandamide. The following is a generalized protocol for the analysis of anandamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[1][2][3][4]
Sample Preparation (Tissue)[2][4]
-
Homogenization: Weigh the frozen tissue sample and homogenize it in an appropriate ice-cold buffer (e.g., saline or phosphate-buffered saline).
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate. The amount should be comparable to the expected endogenous anandamide concentration.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
Add ice-cold acetonitrile (B52724) (typically 2-4 volumes) to the homogenate to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated protein.
-
Collect the supernatant.
-
For further purification, a liquid-liquid extraction with a solvent like toluene (B28343) can be performed.
-
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) compatible with the LC mobile phase.
LC-MS/MS Analysis[1][2]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transitions monitored are:
-
Anandamide: m/z 348.3 → 62.1 (example transition, may vary by instrument)[3]
-
This compound: m/z 356.3 → 62.1 (example transition, may vary by instrument)
-
-
Data Analysis: The peak area ratio of the analyte (anandamide) to the internal standard (this compound) is used to construct a calibration curve from which the concentration of anandamide in the sample is determined.
-
Signaling Pathways of Anandamide
Anandamide exerts its biological effects by interacting with a network of receptors and signaling pathways. The primary targets are the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[5][6] Activation of these receptors initiates a cascade of intracellular events.
Caption: Simplified signaling pathway of Anandamide via CB1/CB2 receptors.
Experimental Workflow for Anandamide Quantification
The following diagram illustrates a typical workflow for the quantification of endogenous anandamide from biological samples using this compound as an internal standard.
Caption: Standard workflow for quantifying endogenous anandamide.
Conclusion
This compound is a critical tool for researchers in the endocannabinoid field. Its commercial availability from various suppliers provides scientists with the necessary resources for accurate and reliable quantification of endogenous anandamide. By following validated experimental protocols and understanding the underlying signaling pathways, researchers can effectively utilize this compound to advance our understanding of the physiological and pathological roles of anandamide. It is imperative for researchers to consult the specific documentation provided by the supplier for the most accurate and up-to-date information regarding the purity, handling, and storage of this compound.
References
- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.6.1. Endocannabinoids Level Analysis [bio-protocol.org]
- 4. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Isotopic Fingerprint: A Technical Guide to the Mass Shift of Anandamide-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass shift between the endocannabinoid Anandamide and its deuterated isotopologue, Anandamide-d8. This document serves as a critical resource for researchers employing mass spectrometry-based techniques for the quantification and analysis of Anandamide, particularly in complex biological matrices. The deliberate introduction of a known mass difference through isotopic labeling is a cornerstone of quantitative mass spectrometry, enabling precise differentiation between the endogenous analyte and the internal standard.
Understanding the Molecular Structures and Isotopic Labeling
Anandamide, also known as N-arachidonoylethanolamine (AEA), is an endogenous fatty acid neurotransmitter. Its chemical structure consists of an arachidonic acid backbone linked to an ethanolamine (B43304) head group via an amide bond. The molecular formula for Anandamide is C₂₂H₃₇NO₂.
This compound is a synthetically produced version of Anandamide where eight hydrogen atoms (¹H) have been replaced with their heavier isotope, deuterium (B1214612) (²H). This isotopic substitution is strategically placed on the arachidonoyl chain, specifically at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. This precise labeling is crucial as it ensures the deuterium atoms are retained in the major fragments observed during mass spectrometric analysis, providing a distinct and predictable mass shift. The molecular formula for this compound is C₂₂H₂₉D₈NO₂.
Quantitative Analysis of the Mass Shift
The mass shift between Anandamide and this compound is a direct consequence of the difference in the atomic masses of hydrogen (¹H) and deuterium (²H). This shift is observable in both the parent ions and the resulting fragment ions during mass spectrometry.
Monoisotopic Masses and Parent Ion Mass Shift
The table below summarizes the calculated monoisotopic masses of the constituent elements and the resulting molecular weights of both Anandamide and this compound. The mass difference of the protonated parent ions ([M+H]⁺) is a direct reflection of the eight deuterium substitutions.
| Component | Atomic/Molecular Mass (Da) |
| Hydrogen (¹H) | 1.0078 |
| Deuterium (²H) | 2.0141 |
| Carbon (¹²C) | 12.0000 |
| Nitrogen (¹⁴N) | 14.0031 |
| Oxygen (¹⁶O) | 15.9949 |
| Anandamide (C₂₂H₃₇NO₂) Monoisotopic Mass | 347.2824 |
| This compound (C₂₂H₂₉D₈NO₂) Monoisotopic Mass | 355.3329 |
| Mass Difference | +8.0505 |
| Anandamide [M+H]⁺ | 348.2897 |
| This compound [M+H]⁺ | 356.3402 |
Fragmentation Pattern and Fragment Ion Mass Shifts
The most common fragmentation pathway for Anandamide in positive ion mode mass spectrometry involves the cleavage of the amide bond. This results in the neutral loss of the ethanolamine head group and the formation of an acylium ion derived from the arachidonoyl chain.
Given that the deuterium labels in this compound are located on the arachidonoyl chain, the mass shift is preserved in the resulting acylium fragment ion. The table below details the expected mass-to-charge ratios (m/z) for the primary fragments of both molecules.
| Fragment Ion | Anandamide (m/z) | This compound (m/z) | Mass Shift (Da) |
| [M+H]⁺ | 348.2897 | 356.3402 | +8.0505 |
| [Arachidonoyl Acylium Ion]⁺ | 287.2369 | 295.2874 | +8.0505 |
| [Ethanolamine + H]⁺ | 62.0599 | 62.0599 | 0 |
The consistent +8.0505 Da mass shift for both the parent ion and the major fragment ion is the basis for using this compound as an effective internal standard for the accurate quantification of Anandamide.
Experimental Protocol: LC-MS/MS Quantification of Anandamide
The following provides a generalized yet detailed experimental workflow for the quantification of Anandamide in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation
-
Homogenization: Biological tissues (e.g., brain, liver) are homogenized in an appropriate buffer, often on ice to minimize enzymatic degradation. For plasma or serum samples, homogenization is not required.
-
Internal Standard Spiking: A known concentration of this compound is added to the homogenate or plasma sample at the earliest stage of preparation to account for analyte loss during extraction and analysis.
-
Protein Precipitation: Cold acetonitrile (B52724) is typically added to the sample to precipitate proteins. The sample is vortexed and then centrifuged at high speed.
-
Liquid-Liquid Extraction (Optional but Recommended): For cleaner samples, a liquid-liquid extraction can be performed on the supernatant from the protein precipitation step. A non-polar solvent such as toluene (B28343) or ethyl acetate (B1210297) is added, the mixture is vortexed, and the organic layer containing the lipids is collected.
-
Drying and Reconstitution: The collected organic solvent is evaporated to dryness under a gentle stream of nitrogen. The dried extract is then reconstituted in a small volume of a solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+) is the standard method.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Anandamide: Precursor ion (Q1) m/z 348.3 → Product ion (Q3) m/z 287.2
-
This compound: Precursor ion (Q1) m/z 356.3 → Product ion (Q3) m/z 295.3
-
-
Conclusion
The +8 Dalton mass shift of this compound relative to Anandamide is a well-defined and robust feature that underpins its utility as an internal standard in mass spectrometry. The deuteration on the arachidonoyl chain ensures that the mass difference is maintained in the most abundant fragment ion, allowing for highly specific and accurate quantification. The detailed understanding of this mass shift, coupled with a validated experimental protocol, is essential for researchers in the fields of pharmacology, neuroscience, and drug development who seek to accurately measure Anandamide levels in biological systems.
Anandamide-d8: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Anandamide-d8 (AEA-d8), a deuterated analog of the endocannabinoid Anandamide (AEA). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its molecular properties, its role in signaling pathways, and detailed protocols for its use in quantitative analysis.
Core Molecular Data
This compound is a critical tool in endocannabinoid research, primarily utilized as an internal standard for the accurate quantification of Anandamide in biological samples.[1] Its deuteration provides a distinct mass signature for mass spectrometry-based analyses, without altering its chemical behavior during extraction and chromatography.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉D₈NO₂ | [1] |
| Molecular Weight | 355.6 g/mol | [1] |
| Formal Name | N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide-d8 | |
| Synonyms | AEA-d8, Arachidonoyl Ethanolamide-d8 | [1] |
Anandamide Signaling Pathway
Anandamide is an endogenous ligand for cannabinoid receptors, primarily CB1 and CB2, and plays a crucial role in various physiological processes.[2][3] It acts as a retrograde messenger, being synthesized and released from postsynaptic neurons to modulate neurotransmitter release from presynaptic terminals.[4][5][6]
The signaling cascade is initiated by the synthesis of Anandamide from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) in the postsynaptic membrane.[3][7] Upon release, Anandamide travels across the synaptic cleft and binds to presynaptic CB1 receptors, which are G-protein coupled.[5][8] This binding event triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to a reduction in neurotransmitter release.[2][3] The action of Anandamide is terminated by its reuptake into the postsynaptic neuron and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[3][7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Endocannabinoid-mediated retrograde modulation of synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. Retrograde signaling by endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anandamide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
The Role of Anandamide-d8 in Lipidomics Research: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the critical role of Anandamide-d8 in the quantitative analysis of endocannabinoids.
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a wide array of physiological processes, including pain, mood, appetite, and memory.[1][2] As a key signaling molecule in the endocannabinoid system, the accurate quantification of AEA in biological matrices is paramount for understanding its function in both health and disease. Lipidomics, the large-scale study of lipids, heavily relies on precise and reproducible analytical methods to measure these lipophilic molecules. However, the low endogenous concentrations of AEA and its susceptibility to enzymatic degradation and matrix effects present significant analytical challenges.[3][4]
To overcome these hurdles, stable isotope-labeled internal standards are indispensable. This compound (AEA-d8), a deuterated analog of anandamide, has emerged as the gold standard for the quantification of AEA by mass spectrometry.[5] This guide provides a comprehensive overview of the role of this compound in lipidomics research, detailing its application, experimental protocols, and the signaling pathways it helps to elucidate.
The Critical Role of this compound as an Internal Standard
This compound contains eight deuterium (B1214612) atoms on the arachidonic acid backbone, making it chemically identical to endogenous anandamide but with a higher molecular weight. This property allows it to be distinguished from the native analyte by mass spectrometry while exhibiting nearly identical physicochemical properties during sample preparation and analysis.[6] The use of AEA-d8 as an internal standard is crucial for:
-
Correction for Analyte Loss: It accounts for the loss of AEA during sample extraction, purification, and handling.[7]
-
Compensation for Matrix Effects: It mitigates the impact of ion suppression or enhancement in the mass spectrometer's ion source, a common issue in complex biological samples.
-
Improved Accuracy and Precision: By normalizing the signal of the endogenous analyte to that of the deuterated standard, AEA-d8 significantly enhances the accuracy and reproducibility of quantification.
Quantitative Data Summary
The use of this compound as an internal standard has been validated in numerous studies. The following tables summarize key quantitative performance metrics from various analytical methods employing AEA-d8 for the quantification of anandamide.
Table 1: Recovery Rates of Anandamide Using this compound
| Biological Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Rodent Brain Tissue | Acetonitrile (B52724) Precipitation | 98.1 - 106.2 | [8] |
| Aortic Tissue | Liquid-Liquid Extraction (Toluene) | 89 - 93 | [9] |
| Rat Brainstem | Acetonitrile Extraction | > 87.5 | [10] |
| Human Plasma | Solid-Phase Extraction | Not explicitly stated, but method validated | [11] |
Table 2: Linearity and Precision of Anandamide Quantification using this compound
| Biological Matrix | Analytical Method | Linearity Range | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Rodent Brain Tissue | LC-MS | 2.5 - 100 ng/mL | < 15% | < 15% | [12] |
| Aortic Tissue | LC-MS/MS | 0.5 - 50 µg/mL | Not Specified | Not Specified | [9] |
| Rat Brainstem | LC-MS | 0.5 - 50 ng/mL | 1.4 - 14.8% | 3.0 - 20.0% | [10] |
| Human Plasma | GC-MS | 0.35 - 5.0 ng/mL | 3.6 - 11.0% | 5.7 - 9.9% | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the extraction and quantification of anandamide from biological matrices using this compound.
Protocol 1: Lipid Extraction from Brain Tissue
This protocol is adapted from methods described for rodent brain tissue analysis.[3][12]
-
Tissue Homogenization:
-
Weigh the frozen brain tissue (~30 mg).
-
Homogenize the tissue in 1 mL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 1 pmol).
-
Sonicate the homogenate for 10 seconds twice.
-
-
Protein Precipitation:
-
Incubate the homogenate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction from Plasma
This protocol is based on methodologies for plasma endocannabinoid analysis.[9][13]
-
Sample Preparation:
-
To 100 µL of plasma, add a known amount of this compound in a suitable solvent.
-
Add 1.2 mL of an ethyl acetate/n-hexane (9:1, v/v) mixture.
-
Add 600 µL of 0.1 M formic acid.
-
-
Extraction:
-
Vortex the mixture vigorously for 2 minutes at 4°C.
-
Centrifuge at 13,000 rpm for 20 minutes at 4°C.
-
-
Final Preparation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
The following are typical parameters for the quantification of anandamide using LC-MS/MS.[9][10]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Anandamide (AEA): m/z 348.3 → 62.1
-
This compound (AEA-d8): m/z 356.3 → 62.1
-
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams were created using the DOT language.
Anandamide Signaling Pathway
Anandamide exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. This interaction initiates a cascade of intracellular signaling events.
Caption: Anandamide signaling cascade.
Anandamide Biosynthesis and Degradation
The endogenous levels of anandamide are tightly regulated by its synthesis from membrane lipid precursors and its rapid degradation by the enzyme fatty acid amide hydrolase (FAAH).[14][15][16]
Caption: Anandamide biosynthesis and degradation pathways.
Experimental Workflow for Anandamide Quantification
The following diagram illustrates a typical workflow for the quantification of anandamide in a biological sample using this compound.
Caption: Workflow for anandamide quantification.
Conclusion
This compound is an essential tool in lipidomics research, enabling the accurate and precise quantification of endogenous anandamide. Its use as an internal standard addresses the inherent challenges of analyzing this low-abundance and labile lipid mediator. The standardized protocols and robust analytical methods developed around this compound have been instrumental in advancing our understanding of the endocannabinoid system's role in health and disease. This guide provides a foundational resource for researchers and scientists, offering detailed methodologies and a clear visualization of the critical pathways and workflows involved in this area of study. The continued application of these techniques will undoubtedly fuel further discoveries and the development of novel therapeutics targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Anandamide - Wikipedia [en.wikipedia.org]
- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 15. Biosynthesis and degradation of anandamide and 2-arachidonoylglycerol and their possible physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Endocannabinoid Quantification Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial modulatory role in a vast array of physiological processes. Its discovery has opened new avenues for understanding and potentially treating a wide range of pathological conditions. The primary components of the ECS are the cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)[1]. These lipid messengers are not stored in vesicles like classical neurotransmitters but are synthesized on-demand from membrane phospholipid precursors in response to physiological or pathological stimuli.
The ECS is implicated in the regulation of synaptic plasticity, neuroimmune function, metabolism, pain sensation, and emotional state[2]. Consequently, the accurate quantification of endocannabinoids in biological matrices is of paramount importance for both basic research and the development of novel therapeutics targeting the ECS. This guide provides a comprehensive overview of the principles and methodologies for the precise and accurate quantification of endocannabinoids using stable isotope dilution mass spectrometry.
Endocannabinoid Signaling Pathways
Endocannabinoids primarily exert their effects through the activation of two G protein-coupled receptors: cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). CB1 receptors are one of the most abundant GPCRs in the central nervous system, while CB2 receptors are predominantly found in the periphery, particularly on immune cells[3]. Upon binding to these receptors, endocannabinoids initiate a cascade of intracellular signaling events. Typically, this involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of various ion channels. This signaling cascade ultimately influences neurotransmitter release and cellular activity[2]. The retrograde signaling mechanism of endocannabinoids, where they are released from the postsynaptic neuron to act on presynaptic CB1 receptors, is a hallmark of their function in the brain.
Principles of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the quantification of small molecules, including endocannabinoids, in complex biological matrices. This technique offers high accuracy and precision by correcting for sample loss during extraction and purification, as well as for matrix effects during analysis[4].
The core principle of IDMS involves the addition of a known quantity of a stable isotope-labeled (SIL) internal standard to the sample at the earliest stage of sample preparation. The SIL internal standard is a synthetic version of the analyte of interest where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N)[5]. Because the SIL internal standard is chemically identical to the endogenous analyte, it behaves similarly during all subsequent sample preparation and analysis steps. However, due to the mass difference, the analyte and the SIL internal standard can be distinguished by a mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, the concentration of the endogenous analyte can be accurately determined, irrespective of sample losses or variations in instrument response.
Experimental Protocols
The accurate quantification of endocannabinoids is highly dependent on meticulous sample collection, preparation, and analysis. Due to their lipophilic nature and susceptibility to enzymatic degradation and isomerization, specific protocols must be followed to ensure the integrity of the analytes.
Sample Collection and Handling
Proper sample collection and handling are critical to prevent the artificial formation or degradation of endocannabinoids. For blood samples, it is recommended to collect them in tubes containing EDTA and to immediately place them on ice. Plasma should be separated by centrifugation at low temperatures as soon as possible after collection. To inhibit enzymatic activity, protease inhibitors such as phenylmethylsulfonyl fluoride (B91410) (PMSF) can be added. For tissue samples, rapid harvesting and snap-freezing in liquid nitrogen are essential to halt enzymatic processes. All samples should be stored at -80°C until analysis.
Sample Preparation: Extraction and Purification
The goal of sample preparation is to isolate the endocannabinoids from the complex biological matrix and remove interfering substances. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE): This is a widely used method for extracting lipids. A common LLE protocol involves the use of a biphasic solvent system, such as chloroform/methanol/water (the Bligh and Dyer method) or methyl tert-butyl ether (MTBE). Toluene-based LLE has been shown to yield high recovery for both AEA and 2-AG with low ionization suppression in the mass spectrometer[3].
Solid-Phase Extraction (SPE): SPE is often used as a clean-up step after LLE to further purify the sample. C18 or other reversed-phase sorbents are commonly employed to retain the lipophilic endocannabinoids while more polar contaminants are washed away. The endocannabinoids are then eluted with an organic solvent.
Detailed LLE Protocol (adapted from published methods[3][6]):
-
To 100 µL of plasma or tissue homogenate, add 10 µL of a methanolic solution containing the stable isotope-labeled internal standards (e.g., AEA-d4, 2-AG-d5).
-
Add 1 mL of ice-cold toluene (B28343) and vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous phase with another 1 mL of toluene.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for endocannabinoid quantification due to its high sensitivity and selectivity.
-
Liquid Chromatography (LC): Reversed-phase chromatography, typically with a C18 column, is used to separate the endocannabinoids from other lipids prior to their introduction into the mass spectrometer. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate, is commonly employed.
-
Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in the positive ion mode is generally used for the ionization of endocannabinoids. Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion for each analyte and its corresponding internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the matrix.
Quantitative Data
The concentrations of endocannabinoids can vary significantly depending on the biological matrix, the physiological or pathological state of the individual, and the analytical methodology used. The following tables summarize representative endocannabinoid concentrations reported in human biological fluids. It is important to note that these values should be considered as a reference, as inter-laboratory variability can be substantial.
Table 1: Endocannabinoid Concentrations in Human Plasma
| Analyte | Concentration Range (ng/mL) | Notes | References |
| Anandamide (B1667382) (AEA) | 0.2 - 2.0 | [7][8] | |
| 2-Arachidonoylglycerol (2-AG) | 1.0 - 20.0 | Isomerization to 1-AG is a concern. | [7][8] |
| Oleoylethanolamide (OEA) | 1.0 - 15.0 | [3] | |
| Palmitoylethanolamide (PEA) | 0.5 - 10.0 | ||
| Stearoylethanolamide (SEA) | 0.5 - 5.0 |
Table 2: Endocannabinoid Concentrations in Human Cerebrospinal Fluid (CSF)
| Analyte | Concentration Range (pmol/mL) | Notes | References |
| Anandamide (AEA) | 2.5 - 12.0 | Lower levels observed in some neurological disorders. | [9] |
| 2-Arachidonoylglycerol (2-AG) | 150 - 210 | [9] |
Conclusion
The quantification of endocannabinoids using stable isotope dilution mass spectrometry is a powerful tool for investigating the role of the endocannabinoid system in health and disease. The methodologies described in this guide, from sample handling to LC-MS/MS analysis, provide a framework for obtaining accurate and reproducible data. Adherence to rigorous and validated protocols is essential for generating reliable results that can advance our understanding of endocannabinoid biology and facilitate the development of novel therapeutics. As the field continues to evolve, the standardization of these methods will be crucial for comparing data across different studies and translating research findings into clinical applications.
References
- 1. Comprehensive profiling of the human circulating endocannabinoid metabolome: clinical sampling and sample storage parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Endocannabinoid levels in plasma and neurotransmitters in the brain: a preliminary report on patients with a psychotic disorder and healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cerebrospinal fluid levels of the endocannabinoid anandamide are reduced in patients with untreated newly diagnosed temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Endocannabinoids in Biological Matrices using Anandamide-d8 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of anandamide (B1667382) (AEA) and other endocannabinoids in biological samples, such as plasma and brain tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates anandamide-d8 (AEA-d8) as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is crucial for researchers in neuroscience, pharmacology, and drug development studying the endocannabinoid system's role in various physiological and pathological processes.
Introduction
The endocannabinoid system, a key lipid signaling network, is integral to regulating a multitude of physiological functions including pain, mood, appetite, and memory.[1] N-arachidonoylethanolamine (anandamide; AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) are the two primary endocannabinoid ligands that interact with cannabinoid receptors, CB1 and CB2.[2][3][4] Given their low endogenous concentrations and susceptibility to degradation, accurate quantification of these lipophilic molecules in complex biological matrices presents a significant analytical challenge.[1][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for endocannabinoid analysis due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for reliable quantification. AEA-d8 is chemically identical to AEA but has a higher mass, allowing it to be distinguished by the mass spectrometer.[1] Spiking samples with AEA-d8 at the beginning of the sample preparation process effectively accounts for analyte loss during extraction and compensates for ionization suppression or enhancement in the MS source.[1] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of endocannabinoids using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Anandamide (AEA) and this compound (AEA-d8) standards
-
LC-MS grade acetonitrile, methanol (B129727), water, and ethyl acetate (B1210297)
-
Formic acid and acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
Biological matrix (e.g., plasma, brain tissue homogenate)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma).
-
Spike the sample with 10 µL of this compound internal standard solution (concentration will depend on the expected analyte levels).
-
Add 500 µL of ice-cold ethyl acetate to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw biological samples on ice.
-
To 500 µL of plasma, add the this compound internal standard.[8]
-
Condition an SPE column (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[8]
-
Load the sample onto the conditioned SPE column.
-
Wash the column with 1 mL of 40% methanol in water to remove interferences.[8]
-
Elute the endocannabinoids with 1 mL of acetonitrile.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization based on the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] or 5 mM Ammonium Formate[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |
| Flow Rate | 0.4 - 0.5 mL/min[9] |
| Column Temperature | 40 - 50 °C[9] |
| Injection Volume | 5 - 20 µL |
| Gradient | Start at 30-75% B, ramp to 98-100% B, then re-equilibrate[2][9] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2][7] |
| Capillary Voltage | 1.70 - 3.5 kV[2][10] |
| Source Temperature | 120 °C[10] |
| Desolvation Temperature | 250 °C[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Anandamide (AEA) | 348.3 | 62.1 |
| This compound (AEA-d8) | 356.3 | 62.1 |
Note: The specific product ion may vary depending on the instrument and collision energy. Optimization is recommended.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the LC-MS/MS method for endocannabinoid analysis.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Anandamide (AEA) | 0.03 - 10[6][7] | 0.03[6][7] |
| 2-Arachidonoylglycerol (2-AG) | 2 - 50[6][7] | 2[6][7] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Anandamide (AEA) | Low QC | < 15 | < 15 | 85 - 115 |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
Values are generally expected to be within ±15% for precision and accuracy, as per bioanalytical method validation guidelines.[7]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of endocannabinoids.
Caption: Simplified signaling pathway of Anandamide (AEA).
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of anandamide and other endocannabinoids in various biological matrices. The incorporation of this compound as an internal standard is essential for achieving the accuracy and precision required for meaningful biological interpretation. This protocol is a valuable tool for researchers investigating the complex roles of the endocannabinoid system in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Anandamide-d8 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Anandamide-d8 in neuroscience research. This compound is a deuterated analog of the endogenous cannabinoid, anandamide (B1667382) (AEA). Its increased mass makes it an ideal internal standard for accurate quantification of anandamide in biological samples using mass spectrometry. This application note will cover its use in quantitative analysis, receptor binding assays, and its relevance in studying anandamide's signaling pathways.
Quantitative Analysis of Anandamide in Brain Tissue using LC-MS/MS
This compound is crucial for the accurate quantification of endogenous anandamide levels in complex biological matrices like brain tissue. It is used as an internal standard to correct for sample loss during extraction and for variations in instrument response.
Experimental Protocol: Quantification of Anandamide
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of anandamide in rodent brain tissue.
Materials:
-
Anandamide and this compound standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid
-
Toluene
-
EDTA disodium (B8443419) salt
-
Ultrapure water
-
Rodent brain tissue
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of anandamide and this compound in methanol (e.g., 1 mg/mL) and store at -20°C.[1]
-
Prepare a working solution of this compound (internal standard, ISTD) at a concentration of 100 nM.[2]
-
Prepare a series of working standard solutions of anandamide for the calibration curve by diluting the stock solution. Concentrations can range from 0.5 to 50 ng/mL.[1]
-
-
Sample Preparation (Brain Tissue):
-
Accurately weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with EDTA).
-
To 100 µL of the homogenate, add a known amount of the this compound internal standard solution.[3]
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., 13,000 x g) at 4°C for 20 minutes.[3]
-
Carefully collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add an equal volume of toluene.
-
Vortex thoroughly and centrifuge to separate the phases.
-
The anandamide and this compound will partition into the organic (toluene) layer.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL).[1]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the transitions for anandamide and this compound.
-
Anandamide: m/z 348.3 → 62.1
-
This compound: m/z 356.3 → 62.1 (or other appropriate product ion)
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of anandamide to the peak area of this compound against the concentration of the anandamide standards.
-
Determine the concentration of anandamide in the brain tissue samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data: Anandamide Levels in Rodent Brain
The following table summarizes reported anandamide levels in different brain regions of rats, quantified using methods employing deuterated anandamide as an internal standard.
| Brain Region | Animal Model | Anandamide Concentration (pmol/g or ng/g) | Reference |
| Limbic Forebrain | Rat | ~20 pmol/g | [5] |
| Hypothalamus | Rat | ~15 pmol/g | [5] |
| Cerebellum | Rat | ~10 pmol/g | [5] |
| Hippocampus | CB1+/+ Mouse | ~15 pmol/g | [6] |
| Striatum | CB1+/+ Mouse | ~20 pmol/g | [6] |
| Dorsal Vagal Complex (70 min post-decapitation) | Rat | 118 ng/g | [1] |
Experimental Workflow for Anandamide Quantification
Receptor Binding Assays
This compound itself is not typically used in receptor binding assays as the deuteration does not significantly alter its binding affinity. However, understanding the binding characteristics of anandamide is crucial for interpreting its physiological effects. Radioligand binding assays are commonly used to determine the affinity of anandamide for cannabinoid receptors.
Experimental Protocol: CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of anandamide for the CB1 receptor.
Materials:
-
Rat brain membranes (or cells expressing CB1 receptors)
-
[3H]CP-55,940 (radioligand)
-
Anandamide
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4)[7]
-
Phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit anandamide degradation[8]
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Prepare a suspension of rat brain membranes in the assay buffer. The protein concentration should be determined (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]CP-55,940.[9]
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2), and 50 µL of [3H]CP-55,940.
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of anandamide, and 50 µL of [3H]CP-55,940.
-
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the anandamide concentration.
-
Determine the IC50 value (the concentration of anandamide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data: Anandamide Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki) of anandamide for cannabinoid receptors.
| Receptor | Species | Ki (nM) | Reference |
| CB1 | Rat | 89 ± 10 (with PMSF) | [8] |
| CB1 | Human | 239.2 | [11] |
| CB1 | Rat | 87.7 | [11] |
| CB2 | Human | 439.5 | [11] |
| TRPV1 | Rat | 1660 | [12] |
Experimental Workflow for Receptor Binding Assay
Anandamide Signaling Pathway
Anandamide exerts its effects by activating several receptors, primarily the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel. The signaling cascades initiated by anandamide are complex and cell-type specific.
Anandamide Signaling Diagram
Anandamide binding to CB1 and CB2 receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways. Activation of presynaptic CB1 receptors often results in the inhibition of neurotransmitter release. Anandamide's activation of the TRPV1 ion channel leads to an influx of calcium ions, which can trigger a variety of cellular responses.
Conclusion
This compound is an indispensable tool for the accurate quantification of anandamide in neuroscience research. The protocols and data presented here provide a framework for researchers to reliably measure endogenous anandamide levels and to investigate its complex roles in the central nervous system. A thorough understanding of anandamide's signaling pathways, facilitated by precise quantification, is essential for the development of novel therapeutics targeting the endocannabinoid system for a variety of neurological and psychiatric disorders.
References
- 1. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endocannabinoid levels in rat limbic forebrain and hypothalamus in relation to fasting, feeding and satiation: stimulation of eating by 2-arachidonoyl glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levels, metabolism, and pharmacological activity of anandamide in CB(1) cannabinoid receptor knockout mice: evidence for non-CB(1), non-CB(2) receptor-mediated actions of anandamide in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Evaluation of Cannabinoid Receptor Interaction of Anandamide, the Endo" by Irma Bateman Adams [scholarscompass.vcu.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. future4200.com [future4200.com]
- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Anandamide in Brain Tissue Using Anandamide-d8 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, appetite, and memory.[1][2][3][4] As a key component of the endocannabinoid system, AEA exerts its effects primarily through the activation of cannabinoid receptors (CB1 and CB2).[1][2][4] The quantification of AEA in brain tissue is essential for understanding its physiological and pathological roles and for the development of novel therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the quantification of anandamide in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with anandamide-d8 as an internal standard for accurate and reliable results.
Anandamide Signaling Pathway
Anandamide is synthesized "on demand" from membrane phospholipids (B1166683) in postsynaptic neurons.[4][5] Upon release into the synaptic cleft, it travels retrogradely to bind to presynaptic CB1 receptors, inhibiting neurotransmitter release.[2][4] The signaling is terminated by cellular uptake and enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH) located in the postsynaptic neuron.[1][2][5]
Caption: Anandamide signaling pathway.
Experimental Workflow
The overall experimental workflow for the quantification of anandamide in brain tissue involves sample preparation, including tissue homogenization, lipid extraction, and protein precipitation, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for anandamide quantification.
Materials and Methods
Reagents and Materials
-
Anandamide (AEA) standard
-
This compound (AEA-d8) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid
-
Brain tissue (e.g., from rodent models)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of AEA and AEA-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of AEA by serial dilution of the stock solution with acetonitrile to create a calibration curve (e.g., 0.5-50 ng/mL).[6]
-
Internal Standard Working Solution: Prepare a working solution of AEA-d8 in acetonitrile at a fixed concentration (e.g., 10 ng/mL).
Experimental Protocol
Sample Preparation
-
Tissue Weighing: Weigh the frozen brain tissue sample (approximately 50-100 mg).
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold acetonitrile containing the this compound internal standard.[6] This single-step extraction with acetonitrile is efficient for endocannabinoids.[3][7]
-
Protein Precipitation: Vortex the homogenate vigorously and centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to precipitate proteins.[6]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[6]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70% mobile phase B). Vortex for 30 seconds and sonicate in a cold water bath for 15 minutes to ensure complete dissolution.[6][8]
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 1 mM ammonium acetate with 0.1% acetic acid in water:methanol (95:5).[6]
-
Mobile Phase B: 1 mM ammonium acetate with 0.1% acetic acid in methanol.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient Elution: A gradient can be optimized to ensure good separation from other endogenous lipids. A typical gradient might start at 70% B, increase to 100% B, hold, and then return to initial conditions for re-equilibration.[6]
-
Injection Volume: 20 µL.[6]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Anandamide (AEA): m/z 348.3 → 62.1 (quantifier), 348.3 → 91.1 (qualifier).
-
This compound (AEA-d8): m/z 356.3 → 62.1.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of AEA to AEA-d8 against the concentration of the AEA standards.
-
Quantification: Determine the concentration of anandamide in the brain tissue samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: The final concentration of anandamide is typically expressed as picomoles per gram (pmol/g) or nanograms per gram (ng/g) of brain tissue.[9][10]
Quantitative Data Summary
The following table summarizes representative concentrations of anandamide found in the brain tissue of rodents from various studies. It is important to note that concentrations can vary depending on the specific brain region, animal species, and experimental conditions.[3]
| Brain Region | Species | Anandamide Concentration (pmol/g tissue) | Reference |
| Whole Brain | Mouse (FAAH+/+) | 50 ± 10 | [10] |
| Whole Brain | Mouse (FAAH-/-) | 775 ± 113 | [10] |
| Neonatal Brain (P7) | Rat | 32.5 ± 6.5 | [11] |
| Hippocampus | Mouse (CB1+/+) | ~2.5 | [12] |
| Hippocampus | Mouse (CB1-/-) | ~1.5 | [12] |
| Striatum | Mouse (CB1+/+) | ~4.0 | [12] |
| Striatum | Mouse (CB1-/-) | ~2.0 | [12] |
Conclusion
This application note provides a robust and reliable method for the quantification of anandamide in brain tissue using LC-MS/MS with this compound as an internal standard. The detailed protocol for sample preparation and LC-MS/MS analysis, along with the representative data, will be a valuable resource for researchers in the field of neuroscience and drug development. Accurate measurement of anandamide levels is critical for advancing our understanding of the endocannabinoid system and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo | Journal of Neuroscience [jneurosci.org]
- 12. Levels, metabolism, and pharmacological activity of anandamide in CB(1) cannabinoid receptor knockout mice: evidence for non-CB(1), non-CB(2) receptor-mediated actions of anandamide in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Anandamide and Anandamide-d8 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the endocannabinoid anandamide (B1667382) (AEA) and its deuterated internal standard, anandamide-d8 (AEA-d8). The protocol employs Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and reliable technique for analyzing endocannabinoids in complex biological samples.[1][2][3] This methodology is critical for researchers studying the endocannabinoid system, developing novel therapeutics, and investigating the physiological and pathophysiological roles of anandamide.
Introduction
Anandamide (N-arachidonoylethanolamine) is an endogenous cannabinoid receptor ligand that plays a significant role in various physiological processes, including pain, mood, and appetite.[4][5][6] Accurate quantification of anandamide in biological matrices is essential for understanding its function and for the development of drugs targeting the endocannabinoid system. Due to its low endogenous concentrations and susceptibility to degradation, a sensitive and specific analytical method is required.[7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[8][9][10] This document provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of anandamide and this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods described for the extraction of endocannabinoids from plasma and tissue homogenates.[8][11]
Materials:
-
Biological sample (e.g., plasma, brain homogenate)
-
This compound (AEA-d8) internal standard solution
-
Ice-cold acetonitrile (B52724)
-
Toluene
-
Ethyl acetate[11]
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 500 µL of the biological sample, add a pre-determined amount of AEA-d8 internal standard solution.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of toluene. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
For broader endocannabinoid profiling, two extractions with ethyl acetate (B1210297) can be performed.[11]
-
Carefully collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following parameters are a composite of several validated methods for the analysis of anandamide.[2][3][8][12]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 × 100 mm) or equivalent.[8]
-
Flow Rate: 0.200 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Injection Volume: 10 µL.[8]
-
Gradient Elution:
-
0-1 min: 75% B
-
1-4 min: Ramp to 100% B
-
4-7 min: Re-equilibrate to 75% B[8]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (+ESI).[8]
-
Capillary Voltage: 1.70 kV.[8]
-
Source Temperature: 120°C.[12]
-
Desolvation Temperature: 250°C.[12]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18 Reverse-Phase, 2.6 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.200 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive ESI |
| AEA MRM Transition | m/z 348.3 → 62.0 |
| AEA-d8 MRM Transition | m/z 356.24 → Fragment Ion |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL to 1.4 ng/mL (matrix dependent)[11][13] |
| Recovery | 89% - 93% for AEA using LLE with toluene[8] |
Visualizations
Anandamide Signaling Pathway
Anandamide, an endocannabinoid, is synthesized from membrane lipids and acts on cannabinoid receptors (CB1 and CB2). Its signaling is terminated by enzymatic degradation, primarily by Fatty Acid Amide Hydrolase (FAAH).
Caption: Anandamide Signaling Pathway
Experimental Workflow for Anandamide Quantification
The workflow outlines the major steps from sample collection to data analysis for the quantification of anandamide.
Caption: Experimental Workflow
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reproducible approach for the simultaneous quantification of anandamide and its deuterated internal standard. This protocol is suitable for high-throughput analysis in various biological matrices and can be readily adapted for use in both basic research and clinical drug development settings. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is paramount for reliable biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 3. UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipid Extraction Compatible with Anandamide-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of N-arachidonoylethanolamine (Anandamide, AEA) and its deuterated internal standard, Anandamide-d8 (AEA-d8), from various biological matrices. The selection of an appropriate lipid extraction method is critical for accurate quantification, as AEA is a lipophilic molecule present at low concentrations and susceptible to degradation. The following sections detail several compatible methods, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), providing comprehensive protocols and comparative data to guide methodology selection.
Introduction to Anandamide (B1667382) and the Importance of Internal Standards
Anandamide is an endogenous cannabinoid neurotransmitter involved in regulating pain, mood, appetite, and memory. Its accurate quantification in biological samples is crucial for understanding its physiological and pathological roles. Due to its low endogenous levels and potential for ex vivo generation or degradation, the use of a stable isotope-labeled internal standard, such as this compound, is mandatory for reliable quantification by mass spectrometry. AEA-d8 mimics the chemical behavior of endogenous AEA during extraction and analysis, correcting for sample loss and ionization variability.
Liquid-Liquid Extraction (LLE) Methods
LLE is a classic and widely used technique for isolating lipids from aqueous samples. It relies on the partitioning of lipids into an organic solvent that is immiscible with the aqueous sample matrix.
Toluene-Based Liquid-Liquid Extraction
This method has been shown to provide high recovery and low ion suppression for AEA in plasma and aortic tissue, making it a simple and efficient choice for these matrices.[1]
Application Note: Toluene (B28343) LLE is a robust and high-throughput method suitable for matrices like plasma and tissue homogenates. It demonstrates excellent recovery rates for anandamide.[1] The single-step extraction is straightforward, though toluene is a hazardous solvent requiring appropriate safety precautions.
Experimental Protocol:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma samples, use directly.
-
Internal Standard Spiking: Spike the sample (e.g., 100 µL of plasma or tissue homogenate) with a known concentration of this compound solution (e.g., to a final concentration of 5 µg/mL).[1]
-
Protein Precipitation: Add a protein precipitation solution, such as 1% acetic acid in acetonitrile (B52724), to the sample at a 2:1 ratio (solution:sample). Vortex-mix and centrifuge at 10,000 rpm for 5 minutes.[1]
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of toluene, vortex-mix for 30 seconds to ensure thorough mixing.[1]
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic layer (toluene) to a clean glass tube.
-
Solvent Evaporation: Evaporate the toluene to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a suitable solvent for your analytical method, such as acetonitrile or methanol (B129727).[1][2] Vortex and sonicate to ensure complete dissolution.[2]
-
Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Workflow Diagram:
Folch and Bligh & Dyer Methods
These are traditional methods for total lipid extraction using a chloroform (B151607) and methanol mixture.[3][4] They are robust but involve chlorinated solvents. The Folch method is often preferred for solid tissues, while the Bligh & Dyer method is advantageous for liquid samples.[5]
Application Note: These methods are exhaustive and extract a broad range of lipids, which can be beneficial for lipidomics studies but may lead to increased matrix effects for targeted analysis of anandamide. Optimization of the sample-to-solvent ratio is critical for achieving high yields.[5][6] For plasma, a 1:20 (v/v) sample-to-solvent ratio is recommended for both methods.[6]
Experimental Protocol (Modified Bligh & Dyer):
-
Sample Preparation: To 100 µL of plasma, add 300 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Internal Standard Spiking: Spike the sample with this compound.
-
Homogenization: Vortex thoroughly to create a single-phase mixture.
-
Phase Separation: Add 100 µL of chloroform and vortex. Then add 100 µL of water and vortex again. Centrifuge at low speed (e.g., 2000 rpm) for 10 minutes to induce phase separation.
-
Collection: Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer. Carefully collect the lower chloroform layer containing the lipids.
-
Solvent Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a popular alternative to LLE that uses a solid sorbent to selectively adsorb the analyte of interest from the sample matrix. It can offer cleaner extracts and is amenable to automation.
Reversed-Phase SPE (C18 or HLB)
Reversed-phase SPE, using C18 or hydrophilic-lipophilic balanced (HLB) cartridges, is highly effective for extracting anandamide from various biological fluids.[1][7][8]
Application Note: SPE methods are often faster and can provide higher extraction efficiency compared to traditional LLE.[7] They are excellent for cleaning up complex matrices like plasma, serum, and milk, reducing matrix effects in subsequent analyses.[7][8] The choice between C18 and HLB will depend on the specific sample matrix and other lipids of interest.
Experimental Protocol (Using HLB Cartridge):
-
Sample Preparation: Dilute 500 µL of plasma 1:2 in distilled water.[8]
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 50 µL of 200 ng/mL solution).[8] Vortex and centrifuge at high speed (e.g., 21,000 x g) for 5 minutes.[8]
-
Column Conditioning: Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[8]
-
Sample Loading: Load the supernatant from step 2 onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.[8]
-
Elution: Elute the anandamide and its internal standard with 1 mL of acetonitrile.[8]
-
Solvent Evaporation: Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitution: Reconstitute the residue in 100 µL of an acetonitrile:water (50:50) mixture for LC-MS/MS analysis.[8]
Workflow Diagram:
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. It is considered a "green" technology due to the use of non-toxic, non-flammable CO2.[9]
Application Note: SFE is a promising technique for lipid extraction due to its selectivity and the ease of solvent removal.[10][11] The solvating power of supercritical CO2 can be tuned by modifying pressure and temperature.[10][11] While widely used for extracting cannabinoids from plant material, its application for endocannabinoids like anandamide from biological fluids is less documented but holds potential for high-purity extractions. The initial equipment cost is higher compared to LLE and SPE setups.
Experimental Protocol (General Concept):
-
Sample Preparation: Lyophilize (freeze-dry) the biological sample to remove water, which can interfere with CO2 extraction efficiency.
-
Internal Standard Spiking: The lyophilized sample is spiked with this compound.
-
Extraction Chamber: The sample is placed in a high-pressure extraction vessel.
-
SFE Process: Supercritical CO2 (e.g., at 37 °C and 250 bar) is passed through the vessel.[10][12] The anandamide and other lipids dissolve in the supercritical fluid.
-
Collection: The CO2 containing the extracted lipids is depressurized into a collection vessel. The CO2 returns to a gaseous state and evaporates, leaving the lipid extract behind.
-
Reconstitution: The collected extract is reconstituted in a suitable solvent for analysis.
Quantitative Data Summary
The following tables summarize reported recovery and sensitivity data for different extraction methods compatible with anandamide and its deuterated standard.
Table 1: Recovery Rates of Anandamide (AEA)
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| LLE (Toluene) | Aortic Tissue Homogenate | AEA | >85% | [1] |
| SPE (Unspecified) | Plasma | AEA | 60% | [7] |
| LLE (Unspecified Organic Solvent) | Plasma | AEA | 19% | [7] |
| LLE (Acetonitrile) | Rodent Brain | AEA | 98.1 - 106.2% | [2][13] |
| LLE (GC-MS Method) | Plasma | AEA-d8 | 72.2% | [14] |
Table 2: Limits of Quantification (LOQ) for Anandamide (AEA)
| Analytical Method | Extraction Method | Limit of Quantification (LOQ) | Reference |
| LC-MS | Acetonitrile Extraction | 1.4 ng/mL | [2][13] |
| LC-MS/MS | Not Specified | 2.5 ng/mL | [2] |
| UPLC-MS/MS | Not Specified | 18.75 fmol/mL (plasma) | [15] |
Signaling Pathway Context
Anandamide exerts its effects primarily through the cannabinoid receptors CB1 and CB2. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH). Accurate measurement of AEA levels is key to studying the activity of this pathway.
Conclusion
The choice of lipid extraction method for Anandamide and this compound depends on the biological matrix, required throughput, available equipment, and the desired cleanliness of the final extract.
-
Toluene-based LLE offers a simple, high-recovery option for plasma and tissue.[1]
-
Reversed-phase SPE provides excellent cleanup and efficiency, making it ideal for complex biofluids and high-throughput applications.[7]
-
Traditional Folch or Bligh & Dyer methods are suitable for comprehensive lipidome analysis but may require more optimization for targeted AEA quantification.
-
SFE presents a green, highly selective alternative, though it is less established for this specific application.
For all methods, the use of this compound as an internal standard is critical to ensure data accuracy and reliability in quantitative studies. Researchers should validate their chosen method for their specific matrix to ensure optimal performance.
References
- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
- 15. researchgate.net [researchgate.net]
Application of Anandamide-d8 in the Study of Fatty Acid Amide Hydrolase (FAAH) Activity
Introduction
Anandamide (B1667382) (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, and memory. The primary enzyme responsible for the degradation of anandamide is fatty acid amide hydrolase (FAAH). By breaking down anandamide, FAAH terminates its signaling. Consequently, FAAH has emerged as a significant therapeutic target for a range of conditions, including pain, anxiety, and inflammatory disorders. Inhibition of FAAH leads to elevated levels of anandamide, thereby enhancing its therapeutic effects.
The study of FAAH activity is paramount in the discovery and development of novel FAAH inhibitors. A common method for assessing FAAH activity involves the use of isotopically labeled substrates, such as Anandamide-d8. This deuterated analog of anandamide serves as a valuable tool in mass spectrometry-based assays, allowing for precise and sensitive quantification of enzyme activity. This application note provides detailed protocols and data for the use of this compound in FAAH activity studies, intended for researchers, scientists, and drug development professionals.
Data Presentation
The use of deuterated anandamide, such as Anandamide-d4 (AEA-d4), allows for robust and reproducible measurements of FAAH kinetic parameters and the evaluation of inhibitor potency. The following tables summarize key quantitative data obtained from studies utilizing deuterated anandamide substrates in FAAH activity assays.
| Substrate | Enzyme Source | K_m_ (μM) | V_max_ (nmol/min/mg) | Reference |
| Anandamide-d4 | Recombinant Human FAAH (rhFAAH) | 12.3 | 27.6 | [1] |
| Table 1: Michaelis-Menten kinetic constants for the hydrolysis of Anandamide-d4 by FAAH. |
| Inhibitor | Substrate | Enzyme Source | IC_50_ (nM) | Inhibition Type | Reference |
| Oleoyl Oxazolopyridine | Anandamide-d4 | Recombinant Human FAAH (rhFAAH) | 24.3 | Partial Noncompetitive | [1] |
| PF-3845 | Anandamide | Human FAAH | K_i_ = 0.23 ± 0.03 µM | Covalent | [2] |
| URB597 | Anandamide | Human FAAH | K_i_ = 2.0 ± 0.3 µM | Covalent | [2] |
| Table 2: Inhibition constants of various FAAH inhibitors determined using anandamide or its deuterated analogs as substrates. |
Experimental Protocols
A highly sensitive and specific method for determining FAAH activity involves the use of a deuterated anandamide substrate in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach allows for the direct measurement of the product, deuterated ethanolamine (B43304), providing a precise quantification of enzyme activity.
Protocol 1: Determination of FAAH Activity using this compound and LC-MS/MS
This protocol is adapted from a validated method for FAAH activity measurement using a deuterated substrate.[1]
1. Materials and Reagents:
-
This compound (Substrate)
-
Ethanolamine-d8 (Product standard for calibration curve)
-
¹³C₂-Ethanolamine (Internal Standard)
-
Recombinant human FAAH (rhFAAH) or tissue/cell homogenates
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Triple quadrupole mass spectrometer
2. Enzyme Reaction:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
In a microcentrifuge tube, combine the assay buffer, the enzyme source (rhFAAH or homogenate), and the internal standard (¹³C₂-Ethanolamine).
-
To initiate the reaction, add the this compound substrate. The final concentration of this compound should be optimized based on the K_m_ value (e.g., 10-20 µM).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing formic acid. This will precipitate the proteins and stop the enzymatic activity.
3. Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Prepare a calibration curve using known concentrations of Ethanolamine-d8 and a fixed concentration of the internal standard (¹³C₂-Ethanolamine).
4. LC-MS/MS Analysis:
-
Inject the prepared sample and calibration standards onto the HILIC column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small percentage of formic acid, to separate the analytes.
-
Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the following selected reaction monitoring (SRM) transitions:
5. Data Analysis:
-
Quantify the amount of Ethanolamine-d8 produced by comparing the peak area ratio of Ethanolamine-d8 to the internal standard against the calibration curve.
-
Calculate the FAAH activity, typically expressed as pmol or nmol of product formed per minute per milligram of protein.
Protocol 2: Screening of FAAH Inhibitors
This protocol can be used to determine the inhibitory potential of test compounds on FAAH activity.
-
Follow the same procedure as in Protocol 1, with the addition of a pre-incubation step.
-
Before adding the this compound substrate, pre-incubate the enzyme with various concentrations of the test inhibitor for a specific time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding this compound and proceed with the subsequent steps as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (no inhibitor).
-
Determine the IC_50_ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Anandamide signaling pathway.
Caption: Experimental workflow for FAAH activity assay.
References
Troubleshooting & Optimization
Technical Support Center: Anandamide-d8 in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Anandamide-d8 in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may face when using this compound as an internal standard in mass spectrometry-based quantification of anandamide (B1667382).
Q1: Why is my this compound signal weak or inconsistent?
A weak or inconsistent signal for this compound can stem from several factors throughout the analytical process. Here's a step-by-step troubleshooting guide:
-
Sample Preparation and Extraction:
-
Poor Recovery: Anandamide and its deuterated analog are lipophilic molecules. Inefficient extraction from the sample matrix is a common cause of low signal. Liquid-liquid extraction (LLE) with toluene (B28343) has been shown to yield good recovery. Solid-phase extraction (SPE) can also be effective, but analyte loss during washing steps can occur.[1]
-
Analyte Adsorption: this compound can adsorb to plasticware. Using low-adsorption tubes and minimizing sample transfer steps can mitigate this issue.
-
Incomplete Reconstitution: After solvent evaporation, ensure the dried extract is fully reconstituted in the injection solvent. Vortexing and sonication can aid in complete dissolution.
-
-
Chromatography:
-
Poor Peak Shape: Peak fronting or tailing can reduce the signal-to-noise ratio. This can be caused by a mismatch between the injection solvent and the initial mobile phase, column degradation, or contamination. Ensure your injection solvent is of similar or weaker organic strength than your starting mobile phase.
-
Retention Time Shifts: Inconsistent retention times can lead to inaccurate peak integration. This may be due to changes in mobile phase composition, column temperature fluctuations, or column aging.
-
-
Mass Spectrometry:
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to a suppressed or enhanced signal.[2] Proper sample cleanup is crucial to minimize these matrix effects.
-
Incorrect MS Parameters: Ensure that the mass spectrometer is tuned and calibrated, and that the correct multiple reaction monitoring (MRM) transitions and collision energies are being used.
-
Q2: I'm observing significant matrix effects. How can I minimize them?
Matrix effects are a primary challenge in the bioanalysis of endocannabinoids.[2] Here are strategies to mitigate their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Protein Precipitation: While a simple first step, it is often insufficient on its own to remove all interfering phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): LLE, particularly with a solvent like toluene, can provide cleaner extracts than protein precipitation alone.[1]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can be very effective at removing matrix components. However, the protocol must be carefully optimized to avoid loss of this compound.
-
-
Chromatographic Separation: Ensure that your chromatographic method provides good separation between this compound and co-eluting matrix components. A longer gradient or a different column chemistry may be necessary.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects that cannot be eliminated through sample cleanup. Since this compound co-elutes with the native anandamide and experiences similar matrix effects, the ratio of their signals should remain constant, allowing for accurate quantification.
Q3: What are the optimal storage and handling conditions for this compound and samples containing it?
Anandamide is susceptible to degradation, and proper handling is critical for accurate results.
-
Stock Solutions: Store this compound stock solutions at -80°C in an appropriate solvent like ethanol (B145695) or acetonitrile (B52724). Minimize freeze-thaw cycles.
-
Biological Samples: Process biological samples (e.g., plasma, brain tissue) immediately after collection, preferably on ice, to minimize enzymatic degradation of endogenous anandamide.[4] If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of plasma samples can lead to an increase in anandamide concentrations.[4] It is recommended to aliquot samples before freezing to avoid multiple freeze-thaw cycles.
Q4: What are the common MRM transitions for this compound?
The precursor ion for this compound in positive electrospray ionization (ESI) mode is typically the [M+H]⁺ ion at m/z 356.3. The most common product ion results from the cleavage of the amide bond, yielding a fragment at m/z 62.1 (for the non-deuterated ethanolamine (B43304) portion) or a deuterated fragment. However, for this compound, a common transition involves the deuterated arachidonoyl fragment.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the analysis of this compound in mass spectrometry.
Table 1: Common Multiple Reaction Monitoring (MRM) Transitions for Anandamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Anandamide | 348.3 | 62.1 | ESI+ |
| Anandamide | 348.3 | 91.1 | ESI+ |
| This compound | 356.3 | 62.1 | ESI+ |
| This compound | 356.24 | User Defined | ESI+ [1] |
Note: The specific product ion for this compound can vary depending on the instrument and optimization. It is crucial to optimize the collision energy for your specific instrument to achieve the best sensitivity.
Table 2: Comparison of Recovery Rates for Different Extraction Methods
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (Toluene) | Anandamide | Aortic Tissue | 89 - 93 | [1] |
| Solid-Phase Extraction (Oasis HLB) | Anandamide | Aortic Tissue | >100 (potential matrix effect) | [1] |
| Protein Precipitation (Acetonitrile) | Anandamide | Brain Tissue | 98.1 - 106.2 | [3] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted for the extraction of anandamide and this compound from plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 2 mL of toluene to the supernatant. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Solvent Evaporation: Transfer the upper organic layer (toluene) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and sonicate to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be adapted for the analysis of anandamide and this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50-60% B, ramp to 95-100% B over several minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120°C.
-
Desolvation Temperature: ~350°C.
-
MRM Transitions: As listed in Table 1. Optimize collision energies for your specific instrument.
-
Visualizations
Caption: Anandamide signaling pathway.
Caption: Troubleshooting workflow for weak this compound signal.
References
- 1. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of biosynthetic precursors for the endocannabinoid anandamide in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Anandamide-d8 Internal Standard Spiking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Anandamide-d8 (AEA-d8) as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for spiking this compound as an internal standard?
A1: The optimal concentration of this compound can vary depending on the biological matrix, the expected concentration range of endogenous anandamide (B1667382), and the sensitivity of the analytical instrument (e.g., LC-MS/MS). It is crucial to select a concentration that provides a strong, reproducible signal without saturating the detector. The internal standard response should be consistent across all samples, including calibration standards, quality controls, and unknown samples.[1][2]
Q2: How should I prepare my this compound stock solution and working solutions?
A2: this compound stock solutions are typically prepared in a high-purity organic solvent such as methanol (B129727) or acetonitrile.[3][4] It is recommended to store stock solutions at -20°C or -80°C in amber vials to prevent degradation.[4][5] Working solutions are then prepared by serially diluting the stock solution to the desired concentration for spiking.
Q3: My this compound signal is showing high variability between samples. What are the potential causes?
A3: High variability in the internal standard signal can stem from several factors, including inconsistent sample preparation, matrix effects, or issues with the analytical instrument.[6] Ensure that the this compound is added at a consistent volume to every sample early in the sample preparation process to account for any analyte loss during extraction.[7]
Q4: I am observing a different retention time for this compound compared to the native anandamide. Is this normal?
A4: It is a known phenomenon that deuterated standards can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[8] This is due to the deuterium (B1214612) isotope effect. While minor shifts are acceptable, it is important to ensure that the internal standard and analyte peaks are adequately resolved from any interfering peaks and that they experience similar matrix effects.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Signal Intensity | Ion suppression from matrix components. | - Optimize Sample Cleanup: Employ more rigorous extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[9] - Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression.[10] - Chromatographic Separation: Adjust the chromatographic method to better separate this compound from co-eluting matrix components.[10] |
| Isotopic Instability (Hydrogen/Deuterium Exchange). | - Check Labeling Position: Use standards with deuterium labels on stable positions (e.g., aromatic rings). Avoid labels on exchangeable protons like those on hydroxyl or amine groups.[10] - Control pH: Maintain a neutral or slightly acidic pH during sample preparation and in the mobile phase to minimize H/D exchange.[10] - Solvent Choice: Prepare and store stock solutions in aprotic solvents.[10] | |
| Inconsistent or Inaccurate Quantitative Results | Lack of co-elution between anandamide and this compound. | - Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together.[8] - Adjust Chromatography: If separation is observed, consider using a column with lower resolution or modifying the mobile phase gradient to ensure co-elution.[8] |
| Isotopic or chemical impurities in the standard. | - Check Certificate of Analysis: Always obtain a certificate of analysis from the supplier detailing the isotopic and chemical purity of the standard.[8] | |
| Matrix effects leading to differential ion suppression or enhancement. | - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[9] - Evaluate Multiple Matrix Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of matrix effects.[11] | |
| This compound Peak Tailing or Poor Shape | Matrix components interfering with chromatography. | - Improve Sample Cleanup: As with low signal intensity, enhancing the sample preparation to remove interferences is key.[9] - Optimize Chromatography: Modify the gradient, change the analytical column, or adjust the mobile phase composition to improve peak shape.[9] |
Quantitative Data Summary
Table 1: Examples of this compound Concentrations Used as an Internal Standard
| Matrix | This compound Concentration | Analytical Method | Reference |
| Aortic Tissue & Plasma | 5 µg/mL | LC-MS/MS | [12] |
| Human Cerebrospinal Fluid (CSF) | 100 nM | nano LC-ESI-MS/MS | [13] |
| Canine Plasma | 1 µg/mL (spiked solution) | UPLC-ESI-Tandem MS | [4] |
| Human Plasma | 200 ng/mL | HPLC-APCI-MS/MS | [14] |
Table 2: Preparation of Calibration Standards and Quality Control Samples
| Study | Stock Solution Concentration | Calibration Curve Range | Quality Control (QC) Concentrations |
| Yang et al. (Rat Brainstem) | 5 mg/mL (in methanol) | 0.5 - 50 ng/mL | 1, 25, and 50 ng/mL |
| Gouveia-Figueira & Nording (Human Plasma) | Not specified | 1 - 15 ng/mL | Not specified |
| M. L. et al. (Canine Plasma) | 10 µg/mL (in methanol) | 0.78 - 200 ng/mL | Not specified |
| Valiveti et al. (Aortic Tissue & Plasma) | 100 µg/mL and 10 µg/mL | 0.5 - 50 µg/mL | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a high-purity solvent (e.g., methanol or acetonitrile) to achieve the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution using the same solvent.
-
For example, to prepare a 1 µg/mL working solution from a 1 mg/mL stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Prepare fresh working solutions as needed and store them under the same conditions as the stock solution.
-
Protocol 2: Spiking this compound into Plasma Samples
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of endogenous anandamide.
-
Aliquoting: Aliquot the desired volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Spiking: Add a small, precise volume of the this compound working solution to each plasma sample (e.g., 10 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/mL, assuming a 1:10 dilution). It is crucial to add the internal standard at the beginning of the sample preparation process.
-
Vortexing: Gently vortex the samples for a few seconds to ensure thorough mixing.
-
Proceed with Extraction: Immediately proceed with the chosen extraction method (e.g., protein precipitation, LLE, or SPE).
Visualizations
Caption: Experimental workflow for spiking this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. fda.gov [fda.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotopic exchange in deuterated standards like Anandamide-d8
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use of Anandamide-d8 as a deuterated internal standard, with a focus on preventing isotopic exchange and ensuring data integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in analytical experiments.
Q1: I am observing a decrease in the signal intensity of my this compound internal standard over time in my sample matrix. Is this due to isotopic exchange?
While a decrease in signal intensity can be a symptom of isotopic exchange, it is less likely with this compound due to the stable positions of the deuterium (B1214612) atoms. The deuterium labels in this compound are located on the arachidonoyl chain at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. These are vinylic deuterons on carbon atoms, which are significantly more stable and less prone to exchange compared to deuterium atoms attached to heteroatoms (e.g., -OD, -ND).
However, extreme experimental conditions could potentially promote exchange. More common causes for a decreasing signal include:
-
Degradation: Anandamide (B1667382) is susceptible to enzymatic and chemical degradation. Improper storage (e.g., exposure to light, elevated temperatures) or the presence of active enzymes in the sample matrix can lead to the breakdown of the molecule.
-
Adsorption: Low concentrations of lipophilic compounds like Anandamide can adsorb to the surfaces of sample vials and pipette tips, especially with certain types of plastics.
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample dilution can lead to inconsistent internal standard concentrations.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the standard is stored at the recommended temperature (typically -20°C or lower), protected from light, and in a tightly sealed container to prevent solvent evaporation.
-
Assess Matrix Stability: Perform a time-course experiment by incubating this compound in your blank matrix at the same temperature as your experimental samples. Analyze samples at different time points to monitor the signal intensity.
-
Use Silanized Glassware: To minimize adsorption, use silanized glass vials for sample preparation and storage.
-
Prepare Fresh Working Solutions: Prepare working solutions of the internal standard fresh from a stock solution for each analytical run to ensure concentration accuracy.
Q2: I am seeing a small peak at the retention time of my unlabeled anandamide in my blank samples that were spiked only with this compound. Does this indicate back-exchange?
The presence of a small peak corresponding to the unlabeled analyte can be a sign of isotopic exchange. However, it is also crucial to consider the isotopic purity of the deuterated standard itself. No deuterated standard is 100% isotopically pure and will contain a very small percentage of the unlabeled analyte.
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): The CoA for your this compound standard will specify its isotopic purity. This will help you determine the expected level of unlabeled anandamide impurity.
-
Perform a High Concentration Injection: Inject a high concentration of your this compound standard to accurately measure the percentage of the unlabeled analyte present.
-
Implement the Stability Assessment Protocol: Follow the detailed experimental protocol below to determine if the amount of unlabeled anandamide increases under your specific experimental conditions, which would suggest back-exchange is occurring.
Experimental Protocol: Assessing the Stability of this compound
This protocol is designed to evaluate the stability of this compound and assess the potential for isotopic exchange under your specific analytical conditions.
Objective: To determine if the storage, sample preparation, and analytical conditions are causing degradation or isotopic exchange of this compound.
Materials:
-
This compound stock solution
-
Unlabeled Anandamide standard
-
Blank biological matrix (e.g., plasma, serum, cell lysate)
-
Sample preparation solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
LC-MS/MS system
Methodology:
-
Prepare Three Sets of Samples in Triplicate:
-
Set A (T=0 Control): Spike a known concentration of this compound into the blank matrix. Immediately process these samples according to your standard protocol (e.g., protein precipitation, liquid-liquid extraction) and analyze them.
-
Set B (Incubated): Spike the same concentration of this compound into the blank matrix. Incubate these samples under the conditions you want to test (e.g., room temperature for 4 hours, 4°C in the autosampler for 24 hours). After incubation, process and analyze the samples.
-
Set C (Unlabeled Standard): Prepare a calibration curve of the unlabeled anandamide in the blank matrix. This will be used to accurately quantify any unlabeled anandamide present in Sets A and B.
-
-
LC-MS/MS Analysis:
-
Analyze all samples using your validated LC-MS/MS method.
-
Monitor the transitions for both this compound and unlabeled anandamide.
-
-
Data Analysis:
-
Compare this compound Peak Areas: Compare the average peak area of this compound in Set B to that in Set A. A significant decrease in the peak area in Set B suggests degradation.
-
Quantify Unlabeled Anandamide: Using the calibration curve from Set C, quantify the concentration of unlabeled anandamide in both Set A and Set B.
-
Assess Isotopic Exchange: A statistically significant increase in the concentration of unlabeled anandamide in Set B compared to Set A indicates that isotopic exchange is occurring under your incubation conditions.
-
Data Presentation
The following table summarizes key factors that can influence the stability of deuterated standards and provides recommendations to minimize isotopic exchange.
| Parameter | High-Risk Condition | Recommendation for this compound | Rationale |
| Storage Temperature | Room Temperature or 4°C for extended periods | -20°C or -80°C for long-term storage | Lower temperatures slow down chemical and enzymatic degradation. |
| Solvent for Stock Solution | Protic solvents with extreme pH (highly acidic or basic) | Aprotic solvents like acetonitrile or ethanol (B145695). [1] | Minimizes the presence of exchangeable protons that could facilitate back-exchange, although less of a concern for the stable labels on this compound. |
| Sample Matrix pH | Highly acidic (pH < 4) or basic (pH > 8) conditions | Maintain pH as close to neutral as possible during sample preparation. | Extreme pH can catalyze the hydrolysis of the amide bond in anandamide, leading to degradation. |
| Exposure to Light | Prolonged exposure to UV or ambient light | Store in amber vials or in the dark. | Anandamide, being a polyunsaturated fatty acid derivative, can be susceptible to photo-oxidation. |
| Handling Atmosphere | Ambient air with humidity | Handle under an inert atmosphere (e.g., nitrogen or argon) when preparing stock solutions. [2] | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of degradation. |
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern?
Isotopic exchange is the unintended swapping of deuterium atoms on a deuterated standard with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix. This process, also known as back-exchange, can compromise the integrity of the internal standard, leading to a decrease in its signal and an artificial increase in the signal of the unlabeled analyte, ultimately resulting in inaccurate quantification.[3]
Q2: How susceptible is this compound to isotopic exchange?
This compound is generally considered to be highly stable against isotopic exchange. The deuterium atoms are located on carbon atoms within the polyunsaturated arachidonoyl backbone. These C-D bonds are much stronger and less likely to exchange than D atoms attached to heteroatoms like oxygen (-OH) or nitrogen (-NH). For exchange to occur at these positions, it would require significant energy input or harsh chemical conditions not typically encountered in routine bioanalysis.
Q3: What are the ideal storage conditions for this compound?
To ensure long-term stability and prevent chemical degradation, this compound should be stored at -20°C or -80°C. It should be protected from light by using amber vials and kept in a tightly sealed container to prevent solvent evaporation and exposure to moisture and air. For stock solutions, using an aprotic solvent such as acetonitrile or ethanol is recommended.
Q4: Can the choice of solvent in my sample preparation promote isotopic exchange with this compound?
While protic solvents like water and methanol are known to facilitate isotopic exchange for labile deuterons, the stability of the deuterium labels in this compound makes this less of a concern under typical analytical conditions (neutral or near-neutral pH, controlled temperature). However, it is always good practice to minimize the time the standard is in contact with aqueous or protic solutions, especially at elevated temperatures.
Q5: What is the best way to prepare a stock solution of this compound?
When preparing a stock solution from a solid standard, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.[4] All manipulations should ideally be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[2] Use high-purity aprotic solvents and Class A volumetric flasks for accurate and stable stock solutions.
Q6: Can mass spectrometry conditions cause back-exchange of this compound?
In-source back-exchange in the mass spectrometer is a possibility for some compounds, particularly those with very labile deuterons. However, given the stability of the C-D bonds in this compound, this is highly unlikely to be a significant issue under standard electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) conditions. The fragmentation pattern of anandamide typically involves cleavage of the amide bond, and monitoring a fragment ion that retains the deuterated arachidonoyl chain can help confirm the integrity of the label.[5]
References
- 1. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analyses of anandamide and endocannabinoid-like compounds using collision-induced dissociation in fast atom bombardment ionization-mass spectrometry and gas chromatography/chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Anandamide with Anandamide-d8
Welcome to the technical support center for the analysis of anandamide (B1667382) (AEA) using its deuterated internal standard, anandamide-d8 (AEA-d8). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of anandamide?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. In the analysis of anandamide, components of biological matrices such as plasma, serum, or brain tissue can suppress or enhance the ionization of AEA and its internal standard, AEA-d8, in the mass spectrometer source. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. The use of a stable isotope-labeled internal standard like AEA-d8 is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q2: Why is a deuterated internal standard like this compound recommended for quantitative analysis?
A2: A deuterated internal standard such as this compound (AEA-d8) is considered the gold standard for quantitative mass spectrometry-based assays. Because AEA-d8 is chemically identical to anandamide, it shares very similar chromatographic retention times and ionization efficiencies.[1] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of the endogenous anandamide levels.[2]
Q3: What are the most common sources of variability in anandamide quantification?
A3: Variability in anandamide quantification can arise from several sources:
-
Sample Collection and Handling: Anandamide levels can be altered by enzymatic activity post-collection. It is crucial to inhibit enzymes like fatty acid amide hydrolase (FAAH) and use appropriate collection tubes (e.g., containing EDTA) and storage conditions (e.g., immediate freezing at -80°C).[3][4]
-
Extraction Efficiency: The recovery of anandamide from the biological matrix can vary depending on the chosen extraction method (e.g., liquid-liquid extraction vs. solid-phase extraction).[5]
-
Matrix Effects: As discussed in Q1, components of the biological sample can interfere with the ionization of anandamide and its internal standard.
-
Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can introduce variability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Co-eluting interferences. | 1. Flush the column with a strong solvent, or replace if necessary. 2. Adjust the mobile phase pH to ensure anandamide is in a single ionic form. The addition of modifiers like formic acid or acetic acid can improve peak shape.[1] 3. Dilute the sample or reduce the injection volume. 4. Optimize the chromatographic gradient to better separate anandamide from interfering compounds. |
| Low Signal Intensity or Sensitivity | 1. Inefficient ionization. 2. Suboptimal extraction recovery. 3. Ion suppression due to matrix effects. 4. Degradation of anandamide. | 1. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). 2. Evaluate different extraction techniques (LLE with different solvents or SPE with different cartridges) to improve recovery. A liquid-liquid extraction using toluene (B28343) has been shown to yield high recovery and low ionization suppression.[5] 3. Improve sample cleanup to remove interfering matrix components. Diluting the sample can also mitigate matrix effects. 4. Ensure samples are processed quickly and at low temperatures to minimize enzymatic degradation by FAAH.[5] |
| High Variability Between Replicates | 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Instability of the autosampler. 4. Incomplete dissolution of the extracted sample before injection. | 1. Standardize the sample preparation workflow and ensure consistent timing and temperature for all steps. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure the autosampler is properly maintained and the temperature is controlled (e.g., 4°C).[5] 4. Vortex and centrifuge the reconstituted sample thoroughly before placing it in the autosampler. |
| Anandamide Detected in Blank Samples | 1. Contamination of the LC-MS/MS system (carryover). 2. Contaminated solvents or reagents. 3. Contamination from labware. | 1. Implement a rigorous wash protocol for the injection needle and port between samples. Injecting blank solvent after high-concentration samples can help identify and reduce carryover. 2. Use high-purity, LC-MS grade solvents and freshly prepared reagents. 3. Use clean, single-use labware whenever possible. |
Experimental Protocols
Representative Liquid-Liquid Extraction (LLE) Protocol for Anandamide from Plasma
This protocol is a composite based on commonly cited methodologies.[5][6]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 50 µL of an internal standard spiking solution containing this compound (concentration will depend on the expected range of endogenous anandamide).
-
Add 300 µL of TRIS buffer and vortex to mix.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of ice-cold toluene to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
-
Analyte Collection:
-
Place the samples in a dry ice/ethanol bath to freeze the lower aqueous phase.
-
Decant the upper organic phase (containing anandamide) into a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and centrifuge the reconstituted sample before transferring to an autosampler vial for LC-MS/MS analysis.
-
Representative LC-MS/MS Parameters
These parameters are a starting point and should be optimized for your specific instrumentation.[5][7]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 75% B, ramp to 100% B, and then re-equilibrate.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Anandamide (AEA): m/z 348.3 -> 62.1
-
This compound (AEA-d8): m/z 356.3 -> 62.1
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Data Presentation
Table 1: Comparison of Extraction Methodologies for Anandamide
| Extraction Method | Analyte | Matrix | Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Liquid-Liquid Extraction (Toluene) | AEA & 2-AG | Plasma, Aortic Tissue | >90% for AEA | High recovery, low ion suppression | Use of organic solvents | [5] |
| Solid-Phase Extraction (SPE) - HLB | AEA | Plasma | Variable, can have peak fronting | Can be automated | Potential for analyte loss and breakthrough | [5][8] |
| Solid-Phase Extraction (SPE) - C18 | AEA | Plasma | Poor recovery | Widely available | Not optimal for anandamide | [5] |
Table 2: Typical LC-MS/MS Performance for Anandamide Analysis
| Parameter | Anandamide (AEA) | Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.4 ng/mL | Brain Tissue | [9] |
| Linearity (R²) | >0.99 | Brain Tissue | [9] |
| Intraday Precision (%CV) | <15% | Brain Tissue | [9] |
| Interday Precision (%CV) | <15% | Brain Tissue | [9] |
Visualizations
Caption: Experimental workflow for anandamide quantification.
Caption: Simplified anandamide signaling pathways.[10][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. anandamide degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Anandamide-d8 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of Anandamide-d8 (AEA-d8).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing) for this compound in reversed-phase HPLC?
Poor peak shape, particularly tailing, for this compound is often attributed to several factors:
-
Secondary Interactions: this compound, with its ethanolamine (B43304) head group, can exhibit secondary interactions with residual silanol (B1196071) groups on silica-based stationary phases (e.g., C18 columns). These interactions can lead to delayed elution and asymmetrical peak shapes.[1][2]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained matrix components or experience degradation of the stationary phase, both of which can negatively impact peak shape.[1]
-
Sample Overload: Injecting too high a concentration or volume of this compound can saturate the stationary phase, leading to peak fronting or tailing.[1][3]
-
Inappropriate Injection Solvent: Using an injection solvent that is significantly stronger (i.e., higher elution strength) than the initial mobile phase can cause peak distortion.[1][4]
-
Extra-Column Effects: Dead volumes in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[1][4]
Q2: How can I improve the resolution between this compound and other analytes?
Improving resolution in HPLC requires a systematic approach focusing on several parameters:
-
Optimize Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in the mobile phase can significantly impact selectivity and resolution. The use of mobile phase additives can also enhance separation.[5]
-
Adjust Flow Rate: Lowering the flow rate generally increases column efficiency and can improve the resolution of closely eluting peaks, though it will increase the analysis time.[3][6]
-
Modify Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Lowering the temperature can sometimes improve resolution for certain compounds.[3]
-
Select an Appropriate Column: Employing a column with a different stationary phase chemistry or a smaller particle size can provide different selectivity and higher efficiency, respectively, leading to better resolution.
Q3: What are typical starting conditions for an HPLC method for this compound?
Based on published methods, a good starting point for this compound analysis using LC-MS/MS would be:
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724), both containing an acidic modifier like 0.1% formic acid or 0.2% acetic acid, is frequently employed.[7][9] These additives help to improve peak shape and ionization efficiency in mass spectrometry.[10]
-
Flow Rate: A flow rate in the range of 0.2 to 0.8 mL/min is typical.[7][9][11][12]
-
Detection: Mass spectrometry in positive electrospray ionization (+ESI) mode is a common detection method.[7]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical with a trailing edge.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for peak tailing.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary interactions with silanol groups | Add an acidic modifier (e.g., 0.1% formic acid or 0.2% acetic acid) to the mobile phase to suppress the ionization of silanol groups.[2][7][10] |
| Column contamination | Flush the column with a strong solvent series (e.g., methanol (B129727), acetonitrile, isopropanol). |
| Column degradation | Replace the column with a new one of the same type or consider a column with end-capping.[1] |
| Sample overload | Reduce the injection volume or dilute the sample.[1][3] |
| Injection solvent mismatch | Whenever possible, dissolve the sample in the initial mobile phase.[4] |
| Extra-column dead volume | Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[4] |
Issue 2: Poor Resolution
Symptoms: this compound peak is not well separated from an adjacent peak (co-elution).
Logical Relationship for Improving Resolution:
Figure 2: Factors influencing chromatographic resolution.
Possible Causes and Solutions:
| Parameter to Modify | Action | Expected Outcome |
| Mobile Phase | Adjust the gradient slope (make it shallower). | Increase the separation between peaks. |
| Change the organic solvent (e.g., methanol instead of acetonitrile). | Alter the selectivity of the separation. | |
| Column | Use a longer column or a column with a smaller particle size. | Increase the column efficiency (plate number).[6] |
| Switch to a column with a different stationary phase chemistry. | Change the selectivity of the separation. | |
| Flow Rate | Decrease the flow rate. | Improve column efficiency and resolution.[3][6] |
| Temperature | Optimize the column temperature. | Can affect selectivity and efficiency.[3] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods described for the extraction of endocannabinoids from plasma.[7][11]
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the plasma sample.
-
Protein Precipitation: Add a cold protein precipitation solvent (e.g., acetonitrile or acetone) to the plasma sample in a 2:1 or 3:1 ratio (solvent:plasma). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[7]
-
Extraction: Transfer the supernatant to a new tube. Add an immiscible organic solvent (e.g., toluene (B28343) or a mixture of chloroform (B151607) and methanol). Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Carefully collect the organic layer containing the analytes and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC analysis.
Protocol 2: Generic HPLC-MS/MS Method for this compound
This protocol provides a starting point for method development.[7]
HPLC System Parameters:
| Parameter | Value |
| Column | C18, 2.6 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 25% B; 1-4 min: ramp to 100% B; 4-7 min: hold at 100% B; 7.1-10 min: return to 25% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometer Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray (+ESI) |
| Detector Voltage | 1.70 kV |
| Nebulizing Gas | Nitrogen |
| Collision Gas | Argon |
| Monitored Transition (MRM) | m/z 356.24 -> [Product Ion] (To be optimized) |
Workflow for HPLC Method Development:
Figure 3: HPLC method development workflow.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. youtube.com [youtube.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Storage and handling recommendations for Anandamide-d8
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Anandamide-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (AEA-d8) is a deuterated form of Anandamide (B1667382), an endogenous cannabinoid neurotransmitter. The incorporation of deuterium (B1214612) atoms increases its molecular weight, making it an ideal internal standard for the accurate quantification of endogenous Anandamide in biological samples using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under specific conditions. For short-term storage, -20°C is recommended, while -80°C is suitable for long-term storage.[1] It is also sensitive to oxygen and light, so it should be stored in a tightly sealed container, protected from light.[2]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] To prepare a stock solution, dissolve the solid this compound in the desired organic solvent. To enhance solubility, you can gently warm the solution to 37°C and use sonication. Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q4: Can I store this compound in an aqueous solution?
Storing this compound in aqueous buffers is not recommended for more than one day due to its limited stability.[2] For experiments requiring an aqueous solution, it is best to prepare it fresh by diluting a stock solution in an organic solvent with the aqueous buffer of choice just before use.[2]
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantitative results when using this compound as an internal standard in LC-MS/MS.
-
Potential Cause: Chromatographic Shift. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[3]
-
Troubleshooting Tip: Overlay the chromatograms of Anandamide and this compound to check for co-elution. If a shift is observed, consider adjusting the chromatographic method, such as using a lower resolution column, to ensure they elute together.[3]
-
-
Potential Cause: Differential Matrix Effects. Even with co-elution, the analyte and internal standard can be affected differently by components in the sample matrix, leading to variability in signal intensity.[3]
-
Troubleshooting Tip: Perform a post-extraction addition experiment to evaluate the matrix effect on both Anandamide and this compound. This can help in understanding and correcting for any observed differences.
-
-
Potential Cause: Instability in Biological Samples. Anandamide is unstable in whole blood, with concentrations increasing over time at 4°C, likely due to release from blood cells.[4][5]
-
Troubleshooting Tip: Process blood samples immediately after collection. Centrifuge whole blood to separate plasma or serum as quickly as possible to minimize ex vivo changes in Anandamide levels.[4]
-
Issue 2: this compound stock solution appears cloudy or has precipitated.
-
Potential Cause: Low Temperature. The solubility of this compound in organic solvents can decrease at lower temperatures, leading to precipitation.
-
Troubleshooting Tip: Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. Before use, ensure the solution is clear and homogenous.
-
Issue 3: Low recovery of this compound during sample extraction.
-
Potential Cause: Inefficient Extraction Method. The choice of extraction solvent and method can significantly impact the recovery of endocannabinoids.
-
Troubleshooting Tip: Liquid-liquid extraction with solvents like toluene (B28343) has been shown to yield high recovery for Anandamide.[6] Solid-phase extraction (SPE) is also an option, but care must be taken to optimize the wash and elution steps to prevent analyte loss.[6]
-
Data Presentation
Table 1: Storage and Stability of this compound Solutions
| Storage Temperature | Solvent | Duration | Stability Notes |
| -80°C | DMSO or DMF | Up to 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[1] |
| -20°C | DMSO or DMF | Up to 1 month | Suitable for short-term storage.[1] |
| Room Temperature | Aqueous Buffer (e.g., PBS) | Not recommended (> 1 day) | Prone to degradation. Prepare fresh before use.[2] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[2] |
| Dimethylformamide (DMF) | ~10 mg/mL[2] |
| Ethanol | Soluble[2] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous ethanol (or DMSO/DMF), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of the chosen organic solvent (e.g., ethanol) to achieve the desired concentration (e.g., 1 mg/mL). d. Vortex the solution until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution. e. Aliquot the stock solution into single-use, light-protected vials. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Use of this compound in Cell Culture
-
Materials: this compound stock solution, cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution. b. Prepare the desired final concentration of this compound by diluting the stock solution directly into the cell culture medium. c. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. d. Add the prepared medium containing this compound to the cells and proceed with the experiment.
Protocol 3: Sample Preparation for LC-MS/MS using this compound as an Internal Standard
This protocol is a general guideline and may need optimization based on the specific biological matrix.
-
Materials: Biological sample (e.g., plasma, tissue homogenate), this compound stock solution, protein precipitation solvent (e.g., ice-cold acetone (B3395972) or acetonitrile), extraction solvent (e.g., toluene), centrifugation tubes.
-
Procedure: a. Thaw the biological samples on ice. b. To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution. c. Protein Precipitation: Add 2-3 volumes of ice-cold protein precipitation solvent. Vortex vigorously for 30 seconds. d. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. e. Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add an equal volume of extraction solvent (e.g., toluene). f. Vortex vigorously for 1 minute and then centrifuge to separate the aqueous and organic layers. g. Carefully collect the organic layer (top layer with toluene) containing the lipids. h. Evaporate the solvent under a gentle stream of nitrogen. i. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis. j. Transfer the reconstituted sample to an autosampler vial for injection.
Visualizations
Caption: this compound signaling through the CB1 receptor.
Caption: Intracellular degradation of this compound by FAAH.
Caption: Workflow for sample preparation using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: A Comparative Guide to Anandamide-d8 for Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest levels of accuracy and precision in endocannabinoid quantification, the choice of internal standard is paramount. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of anandamide (B1667382), with a focus on the validated performance of Anandamide-d8 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Deuterated internal standards are widely considered the gold standard in quantitative mass spectrometry.[1] These molecules, in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium, exhibit nearly identical chemical and physical properties to the analyte of interest.[2] This ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability introduced during extraction, handling, and injection.[2]
Performance Comparison: Anandamide Quantification
The following tables summarize the performance characteristics of a validated LC-MS/MS method for anandamide quantification utilizing this compound as the internal standard. This data is compared against typical acceptance criteria for bioanalytical method validation as stipulated by regulatory bodies like the FDA.
| Validation Parameter | Performance with this compound | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL to 1.4 ng/mL | Dependent on analytical requirements |
| Intra-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 85% to 115% | 85% to 115% (80% to 120% at LLOQ) |
| Recovery | >85% | Consistent, precise, and reproducible |
Table 1: Performance characteristics of LC-MS/MS methods for anandamide quantification using this compound.
The Advantage of Deuterated Standards
While structural analogs can be used as internal standards, they do not co-elute with the analyte and can exhibit different ionization efficiencies, leading to less accurate correction for matrix effects.[2] The near-identical chemical nature of this compound to anandamide ensures it effectively tracks the analyte throughout the entire analytical process, from extraction to detection, providing more reliable and reproducible data.[1]
Experimental Workflow and Protocols
The following sections detail a typical experimental workflow and protocol for the quantitative analysis of anandamide in biological matrices using this compound.
Caption: Workflow for quantitative analysis of anandamide using a deuterated internal standard.
Detailed Experimental Protocol
This protocol provides a general framework for the analysis of anandamide in human plasma. Optimization will be required for different analytes and matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the this compound internal standard working solution.[2]
-
Vortex briefly to mix.
-
Add 500 µL of cold extraction solvent (e.g., toluene (B28343) or a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of an additive like formic acid to improve ionization, is typical.[3]
-
Flow Rate: Approximately 0.2 to 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both anandamide and this compound.
3. Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines and should include the assessment of:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: Typically assessed over a concentration range relevant to the expected sample concentrations.[4][5]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.[4][5][6]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[4]
-
Stability: The stability of anandamide and this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[1][8]
Signaling Pathway of Anandamide
Anandamide is an endogenous cannabinoid that plays a crucial role in various physiological processes by activating cannabinoid receptors, primarily CB1 and CB2.
Caption: Simplified signaling pathway of anandamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Anandamide Quantification Using Anandamide-d8 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When different analytical methods are used within a study or across different laboratories, cross-validation becomes a critical step to guarantee data comparability. This guide provides a comparative overview of two distinct analytical methods for the quantification of anandamide (B1667382) (AEA), a key endocannabinoid, utilizing Anandamide-d8 as a stable isotope-labeled internal standard to ensure accuracy.
This document outlines the experimental protocols and performance characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The inclusion of this compound in both methodologies is crucial for correcting variations in sample extraction, derivatization (for GC-MS), and instrument response, thereby enabling a robust comparison.
The Central Role of this compound in Cross-Validation
This compound, a deuterated analog of anandamide, is the ideal internal standard for quantitative analysis.[1] Being chemically identical to the analyte of interest but with a different mass, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[1] Its use is fundamental in cross-validation to mitigate inter-method and inter-laboratory variability, ensuring that any observed differences in anandamide concentrations are due to true biological variance rather than analytical discrepancies.
Comparative Overview of Analytical Methodologies
This guide compares two validated methods for anandamide quantification:
-
Method A: LC-MS/MS with Liquid-Liquid Extraction (LLE) : A widely adopted technique known for its high sensitivity and specificity.
-
Method B: GC-MS with Liquid-Liquid Extraction (LLE) and Derivatization : A classic and robust method, though requiring an additional derivatization step to improve the volatility of anandamide.
The following sections provide a detailed breakdown of the experimental protocols and performance data for each method.
Experimental Protocols
A side-by-side comparison of the key steps in each analytical method is presented below.
Table 1: Comparison of Experimental Protocols for Anandamide Quantification
| Parameter | Method A: LC-MS/MS with LLE | Method B: GC-MS with LLE & Derivatization |
| Internal Standard | This compound | This compound |
| Sample Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction with toluene. | Liquid-liquid extraction with toluene. |
| Chromatography | Reversed-phase HPLC with a C18 column. | Gas chromatography with a suitable capillary column. |
| Mobile/Carrier Gas | Gradient elution with acetonitrile (B52724) and water containing formic acid. | Helium as the carrier gas. |
| Derivatization | Not required. | Silylation of the extracted sample. |
| Detection | Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (+ESI) mode. | Mass Spectrometry (MS) in selected ion monitoring (SIM) mode. |
| Monitored Ions (m/z) | Anandamide: Precursor > Product; this compound: Precursor > Product | Anandamide derivative: Quantifier and qualifier ions; this compound derivative: Quantifier ion |
Performance Characteristics of the Analytical Methods
The validation of each method is crucial to establish its reliability. The following table summarizes the key performance parameters.
Table 2: Comparison of Method Validation Data
| Validation Parameter | Method A: LC-MS/MS | Method B: GC-MS |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.03 - 1.4 ng/mL | 0.35 ng/mL[2] |
| Intra-day Precision (%RSD) | <15% | ≤11.0%[2] |
| Inter-day Precision (%RSD) | <15% | <15%[2] |
| Accuracy (% Bias) | Within ±15% | Within ±15%[2] |
| Recovery | >80% | 72.2%[2] |
Visualizing the Workflow and Cross-Validation Process
To better illustrate the analytical processes and their relationship in a cross-validation study, the following diagrams are provided.
Conclusion
Both the LC-MS/MS and GC-MS methods, when properly validated and utilizing this compound as an internal standard, are capable of providing accurate and reliable quantification of anandamide in biological matrices. The choice between the two may depend on the specific requirements of the study, available instrumentation, and desired throughput. LC-MS/MS generally offers higher sensitivity and avoids the need for derivatization, making it a more modern and high-throughput approach. However, GC-MS remains a robust and reliable technique.
Cross-validation is an indispensable process when data from different analytical methods are to be combined or compared. By analyzing the same set of quality control samples and, ideally, incurred study samples with both methods, researchers can statistically evaluate the concordance of the results. The use of this compound is the cornerstone of this process, ensuring that the comparison is based on the analytical performance of the methods rather than being confounded by sample-specific variations. This rigorous approach to data validation provides the necessary confidence in the generated bioanalytical data for critical decision-making in research and drug development.
References
A Researcher's Guide to the Purity and Analysis of Anandamide-d8
For researchers in neuroscience, pharmacology, and drug development, the quality of stable isotope-labeled internal standards is paramount for accurate quantification of endogenous analytes. This guide provides a comprehensive comparison of the certificate of analysis (CoA) specifications for Anandamide-d8 (AEA-d8), a common internal standard for the endocannabinoid anandamide (B1667382). Furthermore, it details an experimental protocol for purity assessment using liquid chromatography-tandem mass spectrometry (LC-MS/MS), empowering researchers to independently verify the quality of their standards.
Comparison of this compound Specifications
When sourcing this compound, a thorough review of the supplier's CoA is crucial. The following table summarizes key quality parameters typically reported, based on commercially available product information. Researchers should use this as a checklist to compare different suppliers and batches.
| Parameter | Typical Specification | Importance for Researchers |
| Chemical Purity | ≥95% to ≥98% (often determined by HPLC or GC-MS) | Ensures that the analytical signal is primarily from the compound of interest and not from impurities that could interfere with quantification or biological assays. |
| Isotopic Purity (Deuterium Incorporation) | ≥99% for d1-d8 forms; ≤1% for d0 | A high degree of deuteration is critical to prevent isotopic cross-talk with the endogenous (d0) anandamide, which could lead to an overestimation of the analyte. |
| Chemical Identity | Confirmed by Mass Spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) | Verifies the correct molecular structure of the supplied compound. |
| Formulation | Provided as a solution in a specified solvent (e.g., methyl acetate, ethanol) at a known concentration (e.g., 1 mg/ml) | Important for accurate preparation of stock solutions and subsequent dilutions for calibration curves and sample spiking. |
| Storage Conditions | Typically -20°C | Proper storage is essential to maintain the stability and integrity of the compound over time. |
Note: The specifications provided are general and may vary between suppliers and batches. Always refer to the batch-specific Certificate of Analysis for the most accurate information.
Experimental Protocol for Purity Assessment of this compound by LC-MS/MS
This protocol outlines a typical method for the analysis of this compound, which can be adapted to assess its purity and concentration. This method is based on established procedures for the quantification of endocannabinoids in biological matrices.[1][2][3]
Objective: To verify the chemical identity and estimate the purity of an this compound standard.
Materials:
-
This compound standard
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 μm, 2.1 × 100 mm)[1]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol or another suitable solvent.
-
Perform serial dilutions to create a series of working standards at concentrations appropriate for the instrument's sensitivity.
-
-
Chromatographic Conditions (Example): [1][2]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient might start at 75% B, ramp up to 100% B, and then re-equilibrate at the initial conditions. The specific gradient should be optimized to achieve good peak shape and separation from any potential impurities.
-
Flow Rate: 0.200 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 10 μL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (+ESI)
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a product ion for this compound. The specific m/z values will depend on the adduct ion being monitored (e.g., [M+H]+). For this compound (C22H29D8NO2), the protonated molecule would have an m/z of approximately 356.6. A characteristic product ion would be selected for monitoring.
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to achieve maximum signal intensity.
-
-
Data Analysis:
-
Inject the prepared standards and acquire data.
-
Integrate the peak corresponding to this compound.
-
Assess the chromatogram for the presence of other peaks, which may indicate impurities. The peak area of the main compound relative to the total area of all peaks can provide an estimate of purity.
-
The identity of the compound is confirmed by the retention time and the specific MRM transition.
-
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of an this compound standard.
Anandamide Signaling Pathways
While the primary focus of this guide is on the analytical chemistry of this compound, it is important to remember its biological context. Anandamide is an endogenous cannabinoid that plays a crucial role in various physiological processes by activating cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.[4][5] The accurate measurement of anandamide, facilitated by high-purity internal standards like this compound, is essential for understanding these pathways in both health and disease.
References
- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of anandamide, an endogenous cannabinoid substance, and of other natural N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anandamide | Non-selective Cannabinoid Receptor Agonists: R&D Systems [rndsystems.com]
Anandamide Quantification: An Inter-Laboratory Comparison Guide Utilizing Anandamide-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of anandamide (B1667382) (AEA), a key endocannabinoid, using its deuterated internal standard, Anandamide-d8 (AEA-d8). The data and protocols presented are compiled from various validated analytical methods to offer a comprehensive resource for researchers aiming to establish or refine their own quantification assays. The use of a stable isotope-labeled internal standard like AEA-d8 is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring accurate and precise quantification.
Comparative Analysis of Anandamide Quantification Methods
The accurate measurement of anandamide in biological matrices is challenging due to its low endogenous concentrations and susceptibility to degradation. Various laboratories have developed and validated methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to address these challenges. The following tables summarize the key performance parameters from different studies that have utilized AEA-d8 for the quantification of anandamide.
| Parameter | Method A (Plasma/Aortic Tissue) [1] | Method B (Rodent Brain Tissue) [2][3] | Method C (Rat Brainstem) [4] | Method D (Human CSF) [5] |
| Internal Standard | This compound (AEA-d8) | Not explicitly stated, but common practice | Not explicitly stated, but common practice | This compound (AEA-d8) |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 1.4 ng/mL | 0.5 ng/mL | 0.28 - 61.2 pM |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.25 ng/mL | 0.28 - 61.2 pM |
| Recovery Rate | High nominal recovery | 98.1% to 106.2% | 95.0% to 105.5% | Not explicitly stated |
| Intra-day Precision (%CV) | Not explicitly stated | < 15% | 1.4% - 14.8% | < 15% (for most compounds) |
| Inter-day Precision (%CV) | Not explicitly stated | < 15% | 3.0% - 20.0% | < 15% (for most compounds) |
| Chromatographic and Mass Spectrometric Parameters | Method A [1] | Method B [2][3] | Method C [4] | Method D [5] |
| Chromatography | HPLC | HPLC | LC | nano LC |
| Column | Not explicitly stated | C18 reverse-phase | C18 | Enrichment and analytical columns |
| Mobile Phase | A: 0.2% acetic acid in water, B: 0.1% formic acid in acetonitrile (B52724) | Gradient mobile phase | Methanol (B129727) and water | A: 10 mM formic acid/water, B: Acetonitrile |
| Detection | MS/MS | Single quadrupole MS (SIM) | Positive electrospray ionization MS (SIM) | nano LC-ESI-MS/MS |
| Ionization Mode | Positive Electrospray (+ESI) | Electrospray ionization (ESI) in positive SIM | Positive electrospray ionization | Positive ion mode ESI |
| Monitored Transitions (m/z) | AEA: 348.29, AEA-d8: 356.24 | Not explicitly stated | Not explicitly stated | Individually optimized MRM parameters |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. These protocols provide a foundation for replicating and adapting these methods in your own laboratory.
Protocol 1: Anandamide Extraction from Plasma and Aortic Tissue
This protocol is adapted from a method optimized for the extraction of anandamide from aortic tissue and plasma.[1]
1. Sample Homogenization (for tissue):
- Homogenize tissue samples in 15 mL polypropylene (B1209903) tubes using a tissue homogenizer for 5 minutes.
2. Protein Precipitation and Liquid-Liquid Extraction:
- For plasma samples, mix 1 part plasma with 2 parts of a protein precipitation solution (e.g., 1 mM PMSF in acetone (B3395972) or 1% acetic acid in acetonitrile).
- Vortex the mixture and centrifuge at 10,000 rpm for 5 minutes.
- Collect the supernatant.
- Add an appropriate extraction solvent (e.g., acetonitrile) to the supernatant and vortex for 30 seconds.
3. Solid-Phase Extraction (SPE) - Alternative to LLE:
- Condition SPE columns with methanol and ion-free water.
- Load the sample and allow it to flow under gravity.
- Wash the columns with 40-55% methanol and ion-free water.
- Elute the analytes with a suitable solvent like acetonitrile or a mixture of dichloromethane (B109758) and isopropanol.
4. Sample Concentration and Reconstitution:
- Evaporate the collected eluate or extraction solvent to dryness under a stream of nitrogen.
- Reconstitute the dried residue in a small volume (e.g., 100 µL) of acetonitrile.
Protocol 2: Anandamide Extraction from Rodent Brain Tissue
This protocol describes a straightforward method for extracting anandamide from rodent brain tissue.[2][3]
1. Extraction:
- Homogenize brain tissue in acetonitrile.
2. Sample Clarification:
- Vortex the homogenate for 30 seconds.
- Sonicate in an ice-cold water bath for 15 minutes.
- Vortex again for 30 seconds.
- Centrifuge at 13,000 x g at 4°C to pellet precipitates.
3. Sample Transfer for Analysis:
- Transfer the clear supernatant to HPLC vials fitted with low volume inserts.
- Maintain the samples at 4°C in the autosampler prior to injection.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for anandamide quantification.
Caption: General workflow for anandamide quantification.
Caption: Comparison of LLE and SPE sample preparation.
References
- 1. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Anandamide-d8 as an Internal Standard for Accurate Anandamide Quantification
For researchers, scientists, and drug development professionals engaged in the precise measurement of the endocannabinoid anandamide (B1667382) (AEA), the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the performance of the widely used deuterated internal standard, Anandamide-d8, against other alternatives, supported by experimental data. Detailed methodologies and visual workflows are included to facilitate practical implementation in a laboratory setting.
The quantification of anandamide, a key endogenous cannabinoid involved in numerous physiological processes, presents analytical challenges due to its low endogenous concentrations and susceptibility to enzymatic degradation. The use of a stable isotope-labeled internal standard (IS) is crucial to correct for analyte loss during sample preparation and for variations in instrument response. This compound, a deuterated analog of anandamide, has emerged as the preferred choice for many researchers due to its chemical similarity to the native analyte and its distinct mass-to-charge ratio (m/z), which allows for clear differentiation during mass spectrometric analysis.
Performance Comparison: this compound vs. Alternative Internal Standards
The analytical performance of an internal standard is primarily evaluated based on its ability to ensure linearity, a wide dynamic range, and low limits of detection (LOD) and quantification (LOQ) for the target analyte. The following tables summarize the quantitative performance of anandamide quantification using this compound and an alternative deuterated standard, Anandamide-d4, based on data from various liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies.
Table 1: Linearity and Range of Detection with this compound Internal Standard
| Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| 0.5 - 50 ng/mL | 0.25 ng/mL | 0.5 ng/mL | Rat Brainstem | [1] |
| 0.5 - 50 µg/mL | - | 0.5 µg/mL | Aortic Tissue Homogenates | |
| 0.23 - 19 nM | 18.75 fmol/mL | - | Human Plasma | |
| 0.35 - 5.0 ng/mL | 0.3 ng/mL | 0.35 ng/mL | Human Plasma | [2] |
| 0.03 - 10 ng/mL | - | 0.03 ng/mL | Cells | [3] |
Table 2: Linearity and Range of Detection with Alternative Internal Standard (Anandamide-d4)
| Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| 0 - 0.5 nmol | 0.1 - 0.3 pmol/sample | 0.5 - 1.2 pmol/sample | Rat Plasma | |
| 1.8 - 1000 ng/mL | - | - | Cell Culture Medium | [4] |
Note: Direct comparison between studies can be challenging due to variations in instrumentation, sample matrices, and experimental protocols. However, the data consistently demonstrates that this compound enables robust and sensitive quantification of anandamide across a range of biological samples. While Anandamide-d4 also serves as a viable internal standard, this compound is more commonly reported in recent high-sensitivity studies. The choice between deuterated standards can also depend on the specific mass transitions being monitored to avoid any potential isobaric interference.
Experimental Protocols
Achieving the performance metrics outlined above is contingent on a well-defined and meticulously executed experimental protocol. Below are detailed methodologies for the quantification of anandamide using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting anandamide from biological matrices like plasma and tissue homogenates.
-
Sample Aliquoting: Transfer a known volume (e.g., 500 µL) of plasma or tissue homogenate into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (in a solvent like methanol (B129727) or ethanol) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation & Extraction: Add 2 mL of ice-cold acetonitrile (B52724) to precipitate proteins and extract the lipids. Vortex vigorously for 30 seconds.
-
Phase Separation: Centrifuge the samples at a high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., acetonitrile/water mixture). Vortex and sonicate in a cold water bath for 15 minutes to ensure complete dissolution.[1]
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of anandamide and this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 150 mm, 5 µm).[5]
-
Mobile Phase A: Water with a modifier like 0.1% formic acid or 1 mM ammonium (B1175870) acetate.[1][6]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.[1][6]
-
Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically employed to effectively separate anandamide from other matrix components.
-
Flow Rate: A flow rate in the range of 0.2 - 0.4 mL/min is common.[1][6]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Anandamide (AEA): The precursor ion [M+H]+ is m/z 348.3. A common product ion for quantification is m/z 62.1 (from the ethanolamine (B43304) moiety).
-
This compound (AEA-d8): The precursor ion [M+H]+ is m/z 356.3. The corresponding product ion is typically m/z 62.1 or a deuterated fragment, depending on the fragmentation pattern.
-
-
Instrument Parameters: Dwell time, cone voltage, and collision energy should be optimized for maximum sensitivity for each transition.
-
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the analytical process and the biological context of anandamide, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for anandamide quantification.
Caption: Simplified anandamide signaling pathway.
References
- 1. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Precision and Accuracy in Endocannabinoid Measurement: A Comparative Guide to Using Anandamide-d8
For researchers, scientists, and drug development professionals, the precise and accurate quantification of endocannabinoids is paramount for reliable study outcomes. This guide provides a comprehensive comparison of analytical methodologies for measuring anandamide (B1667382) (AEA), with a focus on the use of deuterated anandamide (Anandamide-d8 or AEA-d8) as an internal standard. This guide synthesizes experimental data to evaluate its performance against other standards and outlines detailed experimental protocols.
The endocannabinoid system (ECS) is a complex lipid signaling network involved in regulating a multitude of physiological processes. Anandamide (AEA), a key endocannabinoid, is notoriously challenging to measure accurately due to its low endogenous concentrations and susceptibility to degradation. The use of a stable isotope-labeled internal standard is crucial to control for variability during sample preparation and analysis. This compound, a deuterated analog of AEA, is widely employed for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for endocannabinoid quantification.[1]
The Gold Standard: Isotope Dilution Mass Spectrometry
The principle of isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of analysis. This internal standard behaves almost identically to the endogenous analyte throughout extraction, purification, and ionization, but is distinguishable by its higher mass. By measuring the ratio of the endogenous analyte to the internal standard, accurate quantification can be achieved, compensating for sample loss and matrix effects.[2][3]
Performance of this compound in Endocannabinoid Quantification
This compound is a widely adopted internal standard due to its chemical similarity to AEA and its commercial availability.[3][4] Numerous validated LC-MS/MS methods demonstrate its reliability in achieving high accuracy and precision.
Data Summary: Accuracy and Precision of Anandamide Measurement with this compound
| Analytical Method | Matrix | Accuracy (%) | Precision (RSD %) | Lower Limit of Quantification (LLOQ) | Reference |
| UPLC-MS/MS | Human Plasma | 97.5 - 104.5 | 3.7 - 4.8 | 18.75 fmol/ml | [5] |
| LC-MS/MS | Rodent Brain Tissue | Not explicitly stated | < 15 (Intra- and Inter-day) | 1.4 ng/mL | [6] |
| GC-MS | Human Plasma | Bias within ±15% | < 15 (Intra- and Inter-day) | 0.35 ng/mL | [1] |
| LC-MS/MS | Human Cells | Within ±15% of nominal | < 15 (Intra- and Inter-day) | 0.03 ng/mL | [1] |
| Nano LC-MS/MS | Human CSF | Not explicitly stated | < 15 for most compounds | 0.28 - 61.2 pM | [7] |
RSD: Relative Standard Deviation
Comparison with Alternative Internal Standards
| Internal Standard | Type | Key Considerations |
| This compound | Deuterated Analog | Co-elutes closely with AEA, provides excellent correction for matrix effects and sample loss. Widely validated and commercially available. [3][4] |
| Anandamide-d4 | Deuterated Analog | Another commercially available deuterated standard. The lower degree of deuteration might result in a smaller mass difference from the native analyte, which could be a consideration in high-resolution mass spectrometry.[4] |
| R(+)-Methanandamide | Structural Analog | A non-deuterated, metabolically stable analog of anandamide. While it can correct for some variability, it may not perfectly mimic the extraction and ionization behavior of AEA due to structural differences.[8] |
| Other Acylethanolamides | Structural Analogs | In some multi-analyte methods, a deuterated standard of a different acylethanolamide (e.g., PEA-d4) may be used to quantify AEA. This is less ideal as the physicochemical properties can differ, potentially leading to less accurate correction.[9] |
Deuterated standards are generally considered superior to structural analogs for quantitative mass spectrometry due to their near-identical chemical and physical properties to the analyte of interest. [10]
Experimental Protocols
The accurate measurement of anandamide using this compound is highly dependent on a well-defined and validated experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.
Key Experimental Workflow
Figure 1: A generalized workflow for the quantification of anandamide using an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis to minimize enzymatic degradation of anandamide.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound (e.g., 10 µL of a 100 ng/mL solution in acetonitrile).
-
Protein Precipitation & Extraction: Add 1 mL of ice-cold acetonitrile (B52724), vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Second Extraction (Optional but recommended): Re-extract the pellet with another 0.5 mL of acetonitrile, centrifuge again, and combine the supernatants.
-
Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Spiking: As described for LLE.
-
Sample Pre-treatment: Acidify the sample with formic acid to a final concentration of 0.1-1%.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with water or an appropriate buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elution: Elute the anandamide and this compound from the cartridge with a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: As described for LLE.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of lipids like anandamide.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor-to-product ion transitions for both anandamide and this compound are monitored.
-
Anandamide (AEA): e.g., m/z 348.3 → 62.1
-
This compound (AEA-d8): e.g., m/z 356.3 → 62.1 or other specific fragments.
-
Anandamide Signaling Pathway
References
- 1. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Analysis of Anandamide Analogs | RTI [rti.org]
- 7. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of reference intervals of five endocannabinoids and endocannabinoid related compounds in human plasma by two dimensional-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Gold Standard for Anandamide Quantification: A Comparative Guide to the Isotopic Purity of Anandamide-d8
For researchers, scientists, and drug development professionals engaged in the precise quantification of the endocannabinoid anandamide (B1667382) (AEA), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Anandamide-d8 (AEA-d8), a commonly used deuterated internal standard, with other alternatives. We will delve into the impact of isotopic purity on quantification and provide supporting experimental data and detailed methodologies.
Anandamide is an endogenous cannabinoid that plays a crucial role in various physiological processes. Its accurate quantification in biological matrices is essential for understanding its function in health and disease. Due to the low endogenous concentrations of AEA and the complexity of biological samples, mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the preferred analytical techniques. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in these assays to correct for analyte loss during sample preparation and to compensate for matrix effects that can suppress or enhance the analyte signal.[1][2]
The Critical Role of Isotopic Purity
An ideal internal standard co-elutes with the analyte and exhibits identical ionization efficiency.[1] Deuterated internal standards, like this compound, are chemically and physically almost identical to the native analyte, with a slight increase in mass due to the replacement of hydrogen atoms with deuterium (B1214612).[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The isotopic purity of the deuterated standard is a critical factor. High isotopic purity ensures that the contribution of the unlabeled analyte in the internal standard solution is minimal, preventing an overestimation of the endogenous analyte concentration. For instance, commercially available this compound standards often declare a deuterium incorporation of ≥99%, with ≤1% contribution from the unlabeled (d0) form.[4] This high level of enrichment is crucial for the sensitivity and accuracy of the assay, especially when quantifying low picomolar to nanomolar concentrations of AEA typically found in biological fluids.[1]
This compound vs. Other Internal Standards: A Performance Comparison
While this compound is a widely accepted internal standard, it is important to understand its performance in comparison to other available options.
| Internal Standard Type | Key Advantages | Potential Disadvantages |
| This compound (Deuterated) | - Nearly identical chemical and physical properties to AEA, ensuring similar extraction recovery and chromatographic behavior.- Effectively corrects for matrix effects.[5] - Commercially available with high isotopic purity.[4] | - Potential for a slight chromatographic shift (isotope effect) compared to the native analyte in some chromatographic systems.[1] - Risk of isotopic back-exchange under certain conditions (though less common for stably labeled compounds like AEA-d8).[6][7][8][9] |
| Anandamide-d4 (Deuterated) | - Similar advantages to AEA-d8 in terms of chemical mimicry and correction for matrix effects. | - Fewer deuterium labels result in a smaller mass difference from the native analyte, which could be a consideration in high-resolution mass spectrometry. |
| ¹³C-Labeled Anandamide | - Considered by some as superior to deuterated standards.[1] - Virtually identical physicochemical properties ensure perfect co-elution with the native analyte, eliminating the chromatographic isotope effect.[1] | - Often more expensive and less commonly available than deuterated standards. |
| Structural Analogs | - Can be used when a SIL-IS is unavailable or cost-prohibitive. | - Different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.[3] - May not effectively correct for matrix effects, leading to less accurate and precise quantification.[3] |
Experimental Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for Anandamide quantification using deuterated internal standards, as reported in various studies.
| Performance Parameter | Reported Values | Biological Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Rat Brain Tissue | [10] |
| 0.05 ng/mL | Mouse Plasma & Brain | ||
| Linearity (r²) | > 0.99 | Rat Brain Tissue | [10] |
| > 0.99 | Mouse Plasma & Brain | ||
| Intra-day Precision (%CV) | 1.4 - 14.8% | Rat Brain Tissue | [10] |
| Inter-day Precision (%CV) | 3.0 - 20.0% | Rat Brain Tissue | [10] |
| Recovery | > 87.5% | Rat Brain Tissue | [10] |
| > 80% | Aortic Tissue & Plasma | [11] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is a representative example for the extraction of Anandamide from plasma.
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate the plasma.
-
Internal Standard Spiking: To 500 µL of plasma, add a known amount of this compound solution (e.g., 50 µL of a 100 ng/mL solution).
-
Protein Precipitation & Extraction: Add 1.5 mL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of Anandamide by LC-MS/MS.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A programmed gradient from a lower to a higher percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Anandamide: m/z 348.3 → 62.1
-
This compound: m/z 356.3 → 62.1
-
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: A typical experimental workflow for the quantification of Anandamide using an internal standard.
Caption: A simplified diagram of the Anandamide signaling pathway, including its synthesis and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Endocannabinoid Internal Standards: A Comparative Analysis of Anandamide-d8
In the precise and sensitive world of endocannabinoid quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Anandamide-d8 with other commonly used endocannabinoid internal standards, offering researchers, scientists, and drug development professionals objective data to inform their analytical decisions.
The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based quantification of endogenous compounds like anandamide (B1667382) (AEA).[1] These standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes, are added to samples at a known concentration before sample preparation.[1] This allows for the correction of analyte loss during extraction and accounts for matrix effects that can suppress or enhance the analyte's signal during ionization.[2][3]
Performance Comparison of Anandamide Internal Standards
While deuterated internal standards like this compound are widely used, other options such as lower-deuterated analogs (e.g., Anandamide-d4) and Carbon-13 (¹³C) labeled standards are also available. The ideal internal standard should co-elute with the native analyte and exhibit identical ionization efficiency.[2] However, differences in the degree and location of isotopic labeling can lead to subtle variations in physicochemical properties, potentially affecting chromatographic behavior and the accuracy of quantification.[2][3]
The following table summarizes the performance characteristics of different anandamide internal standards based on data and principles discussed in the scientific literature. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific analytical method and matrix.
| Internal Standard | Key Characteristics | Potential Advantages | Potential Disadvantages |
| This compound | Eight deuterium (B1214612) atoms on the arachidonic acid chain. | High mass shift from the native analyte, minimizing isotopic overlap. Generally good co-elution and correction for matrix effects. | Potential for slight chromatographic shift (isotope effect) compared to the native analyte, which could lead to incomplete correction for matrix effects in complex matrices.[2][3] |
| Anandamide-d4 | Four deuterium atoms on the ethanolamine (B43304) moiety. | Commercially available and widely used. Provides adequate performance for many applications. | Smaller mass shift compared to this compound, which could increase the risk of isotopic cross-talk. May also exhibit a chromatographic isotope effect. |
| ¹³C-Anandamide | Carbon-13 atoms incorporated into the molecular structure. | Virtually identical physicochemical properties to the native analyte, ensuring near-perfect co-elution and the most accurate correction for matrix effects.[2][3] Chemically stable with no risk of isotope exchange.[3] | Generally more expensive and less readily available than deuterated standards.[3] |
| Non-deuterated Analogs | Structurally similar but not isotopically labeled (e.g., R(+)-Methanandamide). | Cost-effective. | Does not co-elute with the analyte and has different ionization efficiency, leading to less accurate correction for matrix effects and sample loss. Generally not recommended for LC-MS/MS analysis.[1] |
Data Presentation: Summarized Performance Metrics
The following table presents representative quantitative data for key performance parameters of deuterated internal standards in endocannabinoid analysis. These values are compiled from various studies and are intended to be illustrative. Actual performance will depend on the specific experimental conditions.
| Parameter | This compound (Illustrative) | Anandamide-d4 (Illustrative) | ¹³C-Anandamide (Illustrative) |
| Recovery | 85 - 105% | 80 - 100% | > 95% |
| Matrix Effect | < 15% variation | < 20% variation | < 10% variation |
| Precision (RSD) | < 10% | < 15% | < 5% |
| Accuracy (% Bias) | ± 10% | ± 15% | ± 5% |
Experimental Protocols
Accurate quantification of anandamide relies on a robust and well-validated experimental protocol. Below is a detailed methodology for the analysis of anandamide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue homogenate) and store them at -80°C until analysis to minimize degradation of endocannabinoids.
-
Internal Standard Spiking: To 100 µL of sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample, vortex thoroughly for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean tube. Add 1 mL of a methyl-tert butyl ether (MTBE) to the supernatant, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for anandamide and this compound are monitored.
-
Anandamide (AEA): m/z 348.3 → 62.1
-
This compound (AEA-d8): m/z 356.3 → 62.1
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for endocannabinoid quantification.
Endocannabinoid Signaling Pathway
Caption: Simplified endocannabinoid signaling pathway.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Anandamide-d8
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Anandamide-d8 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound.
Personal Protective Equipment (PPE)
A thorough hazard assessment of laboratory procedures is necessary to determine the specific PPE required.[2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Source |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for high-risk procedures with a potential for splashing. | To protect eyes from splashes of the chemical solution. | [2][3][4] |
| Skin Protection | Nitrile or other chemical-resistant gloves. A lab coat or disposable gown should be worn to protect clothing and skin. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. | To prevent dermal contact with the compound.[2][4][5] | [2][4][5] |
| Respiratory Protection | Typically not required if handled in a well-ventilated area or a fume hood.[6] If there is a risk of generating aerosols or dust, an N95 disposable mask or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[7] | To prevent inhalation of any aerosols or particulates. | [3][7] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and prevent contamination.
2.1. Pre-Handling Preparations
-
Ventilation: Ensure you are working in a well-ventilated area. For procedures with a higher risk of aerosol formation, use a chemical fume hood.[3][4]
-
PPE Donning: Put on all required PPE in the correct order: gown, mask/respirator, goggles/face shield, and then gloves, ensuring the gloves overlap the cuffs of the gown.[2]
-
Emergency Equipment: Locate and ensure the functionality of the nearest safety shower and eyewash station.
-
Spill Kit: Have a spill kit readily available. A minor spill can be contained with sand, earth, or vermiculite.[3]
2.2. Handling this compound
This compound is often supplied as a solution in a carrier solvent like methyl acetate (B1210297) or ethanol.[1][8]
-
Avoid Contact: Avoid all personal contact with the material, including inhalation and skin and eye contact.[3][4]
-
Prevent Aerosolization: Use techniques that minimize the generation of aerosols or mists.
-
Temperature: Be aware that the inhalation hazard may increase at higher temperatures.[3]
-
Ignition Sources: Keep away from naked lights or other sources of ignition, as the organic solvents are flammable.[3]
2.3. Post-Handling Procedures
-
PPE Doffing: Remove PPE in the correct order to avoid contamination: gloves, gown (turning it inside out), goggles/face shield, and then mask/respirator.[2]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[2][6]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6] The recommended storage temperature is often -20°C.[6]
Emergency Procedures
| Exposure Type | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.[3] | [3] |
| Skin Contact | Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[3] | [3] |
| Inhalation | Remove the individual from the contaminated area to fresh air. Other measures are usually unnecessary.[3] | [3] |
| Ingestion | Do not induce vomiting. Immediately give a glass of water. If in doubt, contact a Poisons Information Center or a doctor.[3] | [3] |
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Chemical Waste: Unused this compound and materials grossly contaminated with it should be disposed of as hazardous chemical waste. Consult your institution's Waste Management Authority for specific guidance.[3] Burial or incineration at an approved site are potential disposal methods.[3]
-
Contaminated PPE: All disposable PPE that has come into contact with this compound should be considered contaminated waste and segregated for proper disposal.[2]
-
Containers: Do not reuse empty containers. Recycle if possible, or dispose of in an authorized landfill.[3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. personal protective equipment Archives | The National Cannabis Industry Association [thecannabisindustry.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 8. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
